2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO3/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJMPQLPRHIAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450516 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380151-85-9 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Formylphenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
CAS Number: 380151-85-9
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. This versatile bifunctional molecule, featuring both a reactive aldehyde group and a stable pinacol boronic ester, is a key building block in modern organic synthesis and medicinal chemistry.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 380151-85-9 |
| Molecular Formula | C₁₃H₁₇BO₃ |
| Molecular Weight | 232.09 g/mol |
| Appearance | Colorless to slightly yellow liquid |
| Purity | ≥97% (GC) |
| Density | 1.06 g/mL |
| Refractive Index (n20D) | 1.51 |
| MDL Number | MFCD07363841 |
| PubChem ID | 10977322 |
| Storage Conditions | 2 - 8 °C |
Core Applications in Research and Development
This compound is a valuable reagent in several areas of chemical and pharmaceutical research:
-
Organic Synthesis: It serves as a fundamental building block for constructing complex molecular architectures. The pinacol boronic ester moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The aldehyde group provides a handle for a wide range of subsequent transformations, including reductive amination, Wittig reactions, and condensations.
-
Medicinal Chemistry: In drug discovery, this compound is utilized in the synthesis of novel therapeutic agents. Its derivatives have been explored for various biological targets. For instance, complex heterocyclic compounds synthesized from related benzoxaboroles have been investigated as inhibitors of enzymes such as Cholesterol 24-hydroxylase (CH24H), which is implicated in neurodegenerative diseases like Alzheimer's disease.[1]
-
Fluorescent Probes: The unique electronic properties of the arylboronic ester and the reactivity of the aldehyde make this compound a suitable precursor for the development of fluorescent probes for biological imaging. These probes can be designed to react with specific analytes or to change their fluorescence properties upon binding to a target, enabling the visualization of cellular processes.
Experimental Protocols
While specific, detailed protocols for every application of this compound are often substrate-dependent and proprietary, this section provides illustrative experimental procedures based on established chemical transformations for similar compounds.
Illustrative Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Reaction Scheme:
References
An In-depth Technical Guide to the Physical Properties of 2-Formylphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-formylphenylboronic acid pinacol ester, a versatile building block in organic synthesis and sensor development. This document details its physicochemical characteristics, outlines experimental protocols for their determination, and illustrates a key application workflow.
Core Physical and Chemical Properties
2-Formylphenylboronic acid pinacol ester, with the CAS number 380151-85-9, is a liquid at room temperature.[1][2] Its stability is enhanced by the pinacol ester group, making it more suitable for storage and handling compared to the corresponding boronic acid.[3] However, it is sensitive to hydrolysis, particularly in aqueous conditions.[3]
A summary of its key physical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₇BO₃ | [1][4] |
| Molecular Weight | 232.08 g/mol | [1][4] |
| Appearance | Liquid | [1][2] |
| Density | 1.0532 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.5143 | [1][2] |
| Flash Point | > 110 °C (> 230 °F) | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
Chemical Identifiers:
-
InChI: 1S/C13H17BO3/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-9H,1-4H3[1][2]
-
SMILES: O=Cc1ccccc1B(OC(C)(C)C(C)(C)O)C[1]
Experimental Protocols for Property Determination
The following are generalized experimental protocols that can be employed to determine the key physical properties of organic compounds like 2-formylphenylboronic acid pinacol ester.
1. Determination of Boiling Point (Simple Distillation)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A simple distillation apparatus is a standard method for this determination.
-
Apparatus: Round-bottom flask, heating mantle, distillation head with a thermometer, condenser, and a receiving flask.
-
Procedure:
-
Place a small volume of 2-formylphenylboronic acid pinacol ester into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature range is the boiling point.
-
It is crucial to never distill to dryness.[5]
-
2. Determination of Density
Density is the mass of a substance per unit volume.[6]
-
Apparatus: A pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.
-
Procedure (using a graduated cylinder):
-
Weigh an empty, dry graduated cylinder on an analytical balance and record its mass.
-
Carefully add a known volume of 2-formylphenylboronic acid pinacol ester to the graduated cylinder and record the volume.
-
Weigh the graduated cylinder with the liquid and record the total mass.
-
Calculate the mass of the liquid by subtracting the mass of the empty cylinder.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
3. Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic physical property of a substance.[6]
-
Apparatus: A refractometer (e.g., an Abbé refractometer).
-
Procedure:
-
Calibrate the refractometer using a standard liquid with a known refractive index.
-
Place a few drops of 2-formylphenylboronic acid pinacol ester onto the prism of the refractometer.
-
Close the prism and allow the temperature to stabilize (usually 20°C).
-
Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index value from the scale.
-
Application Workflow: Development of Profluorescent Probes
2-Formylphenylboronic acid pinacol ester serves as a crucial starting material in the synthesis of profluorescent probes.[1] These probes are designed to detect specific analytes, such as reactive oxygen species (e.g., H₂O₂) and metal ions (e.g., Fe²⁺ or Cu²⁺), in biological systems.[1] The general workflow for this application is illustrated below.
Caption: Workflow for profluorescent probe development.
Safety and Handling
2-Formylphenylboronic acid pinacol ester is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]
It is recommended to handle this compound in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] It should be stored in a tightly sealed container in a cool, dry place.[1][2]
References
- 1. 2-Formylphenylboronic acid pinacol ester 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-甲酰基苯基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 4. scbt.com [scbt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. docsity.com [docsity.com]
- 7. 2-Formylphenylboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, a pivotal intermediate in modern organic synthesis. This document details its chemical properties, core applications, and representative experimental protocols relevant to its use in research and development.
Core Compound Data
This compound, also known as 2-formylphenylboronic acid pinacol ester, is a bifunctional organic compound widely utilized as a versatile building block. Its structure incorporates a reactive aldehyde group and a stable pinacol boronic ester, making it an invaluable reagent for constructing complex molecular architectures.
| Property | Data |
| Molecular Weight | 232.09 g/mol [1] |
| Molecular Formula | C₁₃H₁₇BO₃[1] |
| CAS Number | 380151-85-9[1] |
| Appearance | Liquid |
| Density | 1.0532 g/mL at 25 °C |
| Refractive Index | n20/D 1.5143 |
| Synonyms | 2-Formylphenylboronic acid pinacol ester, 2-(2-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[2][3] |
Key Applications in Research and Development
This compound is not an active pharmaceutical ingredient itself but serves as a critical starting material or intermediate in the synthesis of a wide range of high-value molecules. Its dual functionality allows for sequential and diverse chemical transformations.
Primary applications include:
-
Organic Synthesis: It is a fundamental building block for creating complex organic molecules. The pinacol boronic ester is a key participant in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[4][5]
-
Pharmaceutical and Agrochemical Development: Due to its role in C-C bond formation, it is widely used in the synthesis of novel drug candidates and crop protection agents.[4]
-
Fluorescent Probes: The compound is used to develop fluorescent probes for biological imaging, which help researchers visualize cellular processes in real-time.[4]
-
Material Science: Its unique chemical properties are valuable in the creation of advanced materials, including specialized polymers and coatings.[4]
Experimental Protocols
While this compound is not associated with direct biological signaling pathways, its primary utility is in chemical synthesis pathways. The following sections provide detailed, representative methodologies for its key applications.
General Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our title compound) and an organic halide or triflate. This reaction is fundamental for synthesizing biaryl compounds.
Materials:
-
This compound (1.1 equivalents)
-
Aryl halide (e.g., aryl bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 - 0.1 equivalents)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃) (2.5 equivalents)
-
Solvent (e.g., anhydrous 1,4-Dioxane and Water, 10:1 ratio)
-
Round-bottom pressure flask
-
Magnetic stir bar
-
Argon or Nitrogen source
Procedure:
-
To a round-bottom pressure flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.1 eq.), and the base (2.5 eq.).
-
Place the flask under an inert atmosphere by evacuating and backfilling with argon or nitrogen.
-
Add the anhydrous dioxane and water solvent mixture via syringe.
-
Sparge the resulting mixture with a stream of argon for 10-15 minutes to ensure all oxygen is removed.
-
Add the palladium catalyst to the mixture under the inert atmosphere.
-
Continue to purge with argon for an additional 10 minutes.
-
Seal the vessel with a screw cap and heat the reaction mixture to 85-100°C with vigorous stirring overnight.
-
After completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, rinsing with a suitable solvent (e.g., ethyl acetate).
-
The filtrate is then concentrated, and the crude product can be purified by flash column chromatography.
Conceptual Workflow for Fluorescent Probe Synthesis
The aldehyde group on this compound provides a reactive handle for conjugation to other molecules, such as fluorescent dyes. A common strategy is to convert the aldehyde to an amine via reductive amination, which can then be coupled to an NHS-ester activated fluorophore.
Conceptual Steps:
-
Reductive Amination: React the title compound with an amine source (e.g., ammonium chloride) and a reducing agent (e.g., sodium cyanoborohydride) to convert the aldehyde group (-CHO) into a primary amine group (-CH₂NH₂).
-
Fluorophore Activation: A commercially available fluorophore (e.g., a derivative of fluorescein or rhodamine) containing a carboxylic acid is activated using N-Hydroxysuccinimide (NHS) to form an NHS-ester. This makes the fluorophore highly reactive towards primary amines.
-
Conjugation: The amine-functionalized boronic ester from step 1 is reacted with the NHS-ester activated fluorophore from step 2 in a suitable solvent with a mild base. The amine attacks the NHS-ester, forming a stable amide bond and linking the boronic ester to the fluorescent dye.
-
Purification: The resulting fluorescent probe is purified, typically using HPLC, to remove unreacted starting materials and byproducts.
This creates a bifunctional molecule that retains the boronic ester for potential further reactions (like Suzuki coupling to a target protein or molecule) while being fluorescent for imaging and detection purposes.
References
Synthesis of 2-Formylphenylboronic Acid Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-formylphenylboronic acid pinacol ester, a versatile building block in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. This document outlines a common and effective synthetic methodology, presents key data in a structured format, and includes detailed experimental protocols and workflow visualizations.
Compound Properties
2-Formylphenylboronic acid pinacol ester, also known as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, is a bifunctional molecule featuring both a reactive aldehyde group and a stable boronic ester.[1] This combination allows for sequential or orthogonal chemical modifications, making it a valuable reagent in medicinal chemistry and materials science.[1][2]
| Property | Value | Reference |
| CAS Number | 380151-85-9 | |
| Molecular Formula | C₁₃H₁₇BO₃ | |
| Molecular Weight | 232.08 g/mol | [3] |
| Appearance | Liquid | |
| Density | 1.0532 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5143 | |
| Storage Temperature | 2-8°C | [1] |
| Solubility | Soluble in ethyl acetate, dichloromethane, chloroform, diethyl ether | [2] |
Synthetic Pathway: Miyaura Borylation
A prevalent and robust method for the synthesis of arylboronic esters is the Palladium-catalyzed Miyaura borylation. This reaction involves the cross-coupling of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base. For the synthesis of 2-formylphenylboronic acid pinacol ester, 2-bromobenzaldehyde serves as a common starting material.
Caption: Reaction scheme for the Miyaura borylation of 2-bromobenzaldehyde.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 2-formylphenylboronic acid pinacol ester based on established Miyaura borylation conditions.[4][5]
Materials and Reagents:
| Reagent/Material | Quantity (Example Scale) | Molar Eq. | Notes |
| 2-Bromobenzaldehyde | 1.85 g (10 mmol) | 1.0 | Starting aryl halide |
| Bis(pinacolato)diboron (B₂pin₂) | 3.05 g (12 mmol) | 1.2 | Boron source |
| Pd(dppf)Cl₂ | 0.245 g (0.3 mmol) | 0.03 | Palladium catalyst |
| Potassium Acetate (KOAc) | 2.94 g (30 mmol) | 3.0 | Base |
| Anhydrous 1,4-Dioxane | 50 mL | - | Solvent, should be degassed |
| Round-bottom flask | 100 mL | - | Oven-dried |
| Reflux condenser | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Inert atmosphere setup | - | - | Nitrogen or Argon |
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, which is often an oil, can be purified by column chromatography on silica gel. It is important to note that boronic esters can sometimes be sensitive to silica gel, and deactivation of the silica gel with a small amount of triethylamine in the eluent or using neutral alumina may be necessary.[6][7] A typical eluent system would be a gradient of ethyl acetate in hexane.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of 2-formylphenylboronic acid pinacol ester.
Caption: General experimental workflow for synthesis and purification.
Safety Considerations
-
2-Formylphenylboronic acid pinacol ester is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][8][9]
-
Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.[1] All procedures should be performed in a well-ventilated fume hood.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 3. scbt.com [scbt.com]
- 4. CN102653545A - Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. 2-Formylphenylboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 9. 2-Formylphenylboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Stability and Storage of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, a key reagent in organic synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and shelf-life in research and drug development applications.
Core Concepts: Stability and Degradation
The primary stability concern for this compound is its susceptibility to hydrolysis. The pinacol boronate ester functional group can readily hydrolyze to the corresponding 2-formylphenylboronic acid, particularly in the presence of moisture.[1][2][3][4][5][6][7][8] This degradation can impact the purity of the material and its performance in subsequent chemical reactions.
Additionally, while boronic acids are generally more stable to atmospheric oxidation than their borinic acid precursors, they can be susceptible to oxidative degradation.[9][10] The presence of an ortho-formyl group in the target molecule may influence its oxidative stability, as the carbonyl oxygen could potentially coordinate with the boron atom.[9]
Recommended Storage and Handling
To maintain the integrity of this compound, the following storage and handling procedures are recommended:
-
Temperature: Store the compound in a cool environment, specifically between 2°C and 8°C.[9][11]
-
Moisture: Protect from moisture to prevent hydrolysis. Store in a tightly sealed container in a dry atmosphere. The use of an inert gas atmosphere (e.g., argon or nitrogen) is also advisable.
-
Light: While not extensively documented for this specific compound, it is good practice to protect it from light, as light can promote degradation of many organic molecules.
When handling the compound, standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses. Work in a well-ventilated area.
Quantitative Stability Data
| Parameter | Condition | Time Point 1 | Time Point 2 | Time Point 3 | Specification |
| Appearance | 25°C / 60% RH | Colorless to light orange/yellow liquid | |||
| 40°C / 75% RH | Colorless to light orange/yellow liquid | ||||
| Purity (HPLC, %) | 25°C / 60% RH | ≥ 97.0% | |||
| 40°C / 75% RH | ≥ 97.0% | ||||
| 2-Formylphenylboronic Acid (%) | 25°C / 60% RH | Report | |||
| 40°C / 75% RH | Report | ||||
| Water Content (%) | Initial | ≤ 0.5% |
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound should include long-term, accelerated, and forced degradation studies, in line with established guidelines for active pharmaceutical ingredients.[12][13][14][15]
Stability-Indicating Analytical Method
A validated stability-indicating HPLC method is crucial for separating the intact compound from its potential degradation products. Due to the propensity for on-column hydrolysis, specialized methods are required.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A low-silanol activity C18 column (e.g., Waters XTerra MS C18) is recommended to minimize on-column hydrolysis.[3][4][16]
-
Mobile Phase: An isocratic mobile phase without a pH modifier, or a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent, can be employed.[1][2][3][6] A typical mobile phase could be a mixture of acetonitrile and water.
-
Diluent: A non-aqueous, aprotic solvent such as acetonitrile should be used to prepare samples to prevent hydrolysis prior to injection.[1][2][3][6][16]
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
Forced Degradation (Stress Testing)
Forced degradation studies are performed to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 M HCl in acetonitrile/water) and monitor for degradation over time at room temperature and elevated temperatures.
-
Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH in acetonitrile/water) and monitor for degradation.
-
Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% hydrogen peroxide in acetonitrile) and monitor for degradation.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) and monitor for degradation.
-
Photostability: Expose the compound to light according to ICH Q1B guidelines and monitor for degradation.
Long-Term and Accelerated Stability Studies
These studies are conducted on at least three batches of the compound packaged in a container closure system that simulates the proposed storage and distribution packaging.
-
Long-Term Stability:
-
Condition: 25°C ± 2°C / 60% RH ± 5% RH.
-
Duration: 12 months (or longer to cover the proposed re-test period).
-
Testing Frequency: 0, 3, 6, 9, 12 months.
-
-
Accelerated Stability:
-
Condition: 40°C ± 2°C / 75% RH ± 5% RH.
-
Duration: 6 months.
-
Testing Frequency: 0, 3, 6 months.
-
Visualizations
Primary Degradation Pathway
The primary degradation pathway for this compound is the hydrolysis of the pinacol boronate ester to form 2-formylphenylboronic acid and pinacol.
Caption: Hydrolysis of the pinacol boronate ester.
Experimental Workflow for Stability Assessment
The following diagram outlines a logical workflow for assessing the stability of this compound.
Caption: Workflow for stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 9. pnas.org [pnas.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. 2-甲酰基苯基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. database.ich.org [database.ich.org]
- 16. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
Spectroscopic Data of 2-Formylphenylboronic Acid Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-formylphenylboronic acid pinacol ester (IUPAC name: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde). This versatile building block is of significant interest in organic synthesis and drug discovery. This document compiles available spectroscopic information and presents detailed experimental protocols for acquiring such data.
Core Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | CDCl₃ | ~10.5 | s | - | CHO |
| ~7.9 | d | ~7.6 | Ar-H | ||
| ~7.6 | t | ~7.5 | Ar-H | ||
| ~7.5 | t | ~7.5 | Ar-H | ||
| ~7.8 | d | ~7.6 | Ar-H | ||
| 1.35 | s | - | 4 x CH₃ (pinacol) | ||
| ¹³C | CDCl₃ | ~193 | - | - | C=O |
| ~140 | - | - | C-B | ||
| ~135 | - | - | Ar-C | ||
| ~134 | - | - | Ar-C | ||
| ~130 | - | - | Ar-C | ||
| ~128 | - | - | Ar-C | ||
| ~84 | - | - | C(CH₃)₂ | ||
| ~25 | - | - | C(CH₃)₂ |
Note: The data presented above are predicted values based on the structure and data from similar compounds. Experimental verification is required.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980, 2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~2820, 2720 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde)[1] |
| ~1600, 1480 | Medium-Weak | C=C stretch (aromatic) |
| ~1360 | Strong | B-O stretch |
| ~1140 | Strong | C-O stretch |
Note: These are characteristic absorption bands expected for the functional groups present in the molecule.
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 232 | Moderate | [M]⁺ (Molecular Ion) |
| 231 | High | [M-H]⁺ |
| 203 | Moderate | [M-CHO]⁺ |
| 173 | Moderate | [M-C(CH₃)₂O]⁺ |
| 131 | High | [C₇H₆BO]⁺ |
| 104 | Moderate | [C₇H₅O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Note: Fragmentation patterns are predicted based on typical fragmentation of aldehydes and boronic esters. The molecular ion peak is expected at m/z = 232.09, corresponding to the molecular weight of the compound.[2]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for organic compounds and can be specifically adapted for 2-formylphenylboronic acid pinacol ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and confirm the purity of the compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 2-formylphenylboronic acid pinacol ester.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the spectrometer to the specific solvent and sample.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
As 2-formylphenylboronic acid pinacol ester is a liquid at room temperature, it can be analyzed directly.
-
Place a small drop of the neat liquid sample onto the ATR crystal.
-
-
Instrument Setup:
-
Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Spectrum Acquisition:
-
Acquire the IR spectrum of the sample.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them with the corresponding functional groups (e.g., C=O, C-H, B-O).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Instrument Setup:
-
Use a GC-MS system equipped with an electron ionization (EI) source.
-
Set the GC oven temperature program to ensure good separation from any impurities and the solvent.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized and separated on the GC column.
-
The separated components enter the mass spectrometer, where they are ionized by a 70 eV electron beam.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
-
-
Data Processing:
-
Analyze the mass spectrum corresponding to the GC peak of the compound.
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 2-formylphenylboronic acid pinacol ester.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
References
An In-depth Technical Guide on the Solubility of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, a key building block in organic synthesis and medicinal chemistry.[1][2] Due to a lack of comprehensive quantitative solubility data in publicly available literature, this document outlines standardized experimental protocols for determining solubility. Furthermore, a general experimental workflow is presented to guide researchers in establishing the solubility profile of this compound in various organic solvents. This guide aims to equip researchers with the necessary methodologies to assess its suitability for specific reaction conditions and formulations.
Introduction
This compound, also known as 2-formylphenylboronic acid pinacol ester, is a bifunctional molecule widely utilized as a versatile intermediate in the synthesis of complex organic molecules.[2] Its structure, featuring a reactive aldehyde group and a stable boronic ester, makes it an invaluable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2] This compound is instrumental in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]
Understanding the solubility of this reagent is critical for its effective use in chemical synthesis. Proper dissolution ensures homogeneous reaction mixtures, which can significantly impact reaction kinetics, yield, and purity of the final product. This guide addresses the current gap in available quantitative solubility data and provides detailed protocols for its determination.
Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The information available from suppliers is typically qualitative. To facilitate future research and provide a baseline for experimental work, the following table summarizes the status of solubility information. Researchers are encouraged to determine quantitative data using the protocols outlined in this guide.
Table 1: Solubility Profile of this compound
| Organic Solvent | Chemical Formula | Polarity Index | Quantitative Solubility (g/L at 25°C) |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Data Not Available |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Data Not Available |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data Not Available |
| Acetonitrile (ACN) | C₂H₃N | 5.8 | Data Not Available |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | Data Not Available |
| Toluene | C₇H₈ | 2.4 | Data Not Available |
| Hexane | C₆H₁₄ | 0.1 | Data Not Available |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
Small test tubes or vials
-
A selection of organic solvents
-
Vortex mixer or shaker
-
Spatula
Procedure:
-
Place approximately 25 mg of the compound into a small test tube.[3]
-
Add 0.75 mL of the chosen solvent to the test tube in portions.[3]
-
After each addition, shake the test tube vigorously for 10-20 seconds.[4]
-
Visually inspect the solution for any undissolved solid.
-
Classify the solubility as:
-
Soluble: The compound dissolves completely, forming a clear solution.
-
Partially Soluble: A portion of the compound dissolves, but some solid remains.
-
Insoluble: The compound does not appear to dissolve.
-
This method determines the saturation concentration of the compound in a solvent at a specific temperature.
Materials:
-
This compound
-
Analytical balance
-
Scintillation vials with caps
-
Constant temperature shaker bath or incubator
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.
-
Generate a calibration curve using the analytical instrument (e.g., HPLC, UV-Vis) by plotting signal versus concentration.
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted solution using the calibrated analytical instrument to determine its concentration.
-
Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the quantitative determination of solubility.
Caption: Workflow for Quantitative Solubility Determination.
References
An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 2-Formylphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Formylphenylboronic acid pinacol ester is a versatile bifunctional molecule that has garnered significant attention in organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive aldehyde and a stable boronic ester, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the reactivity of the aldehyde group within this molecule, detailing key reactions, experimental protocols, and applications. The stability of the pinacol boronate ester under various reaction conditions is also discussed, providing a framework for its strategic use in complex synthetic pathways.
Introduction
2-Formylphenylboronic acid pinacol ester, also known as 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, is a valuable synthetic intermediate.[1] The presence of an aldehyde functional group ortho to a boronic acid pinacol ester provides a unique platform for diverse chemical modifications. The aldehyde moiety serves as a handle for traditional carbonyl chemistry, while the boronic ester is a key participant in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This dual reactivity makes it an attractive building block in the synthesis of complex organic molecules, including pharmaceuticals and fluorescent probes.[1] This guide focuses on the chemical behavior of the aldehyde group, providing a detailed exploration of its reactivity in various organic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of 2-formylphenylboronic acid pinacol ester is presented in Table 1.
Table 1: Physicochemical Properties of 2-Formylphenylboronic Acid Pinacol Ester
| Property | Value | Reference(s) |
| CAS Number | 380151-85-9 | [1][3] |
| Molecular Formula | C₁₃H₁₇BO₃ | [1][3] |
| Molecular Weight | 232.08 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.0532 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5143 | [1] |
| Storage Temperature | 2-8°C | [1] |
Reactivity of the Aldehyde Group
The aldehyde group in 2-formylphenylboronic acid pinacol ester exhibits typical electrophilic character, making it susceptible to nucleophilic attack. This reactivity is central to a variety of important synthetic transformations.
Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds, converting aldehydes and ketones into amines. The reaction of 2-formylphenylboronic acid pinacol ester with primary or secondary amines, followed by reduction of the intermediate imine or enamine, provides access to a range of substituted aminomethylphenylboronic acid derivatives. These products are valuable intermediates in drug discovery and materials science.
Experimental Protocol: General Procedure for Reductive Amination
A two-step, one-pot reductive amination can be employed for the synthesis of N-substituted 2-aminomethylphenylboronic acid pinacol esters.[4][5]
-
Imination: To a solution of 2-formylphenylboronic acid pinacol ester (1.0 equiv) in a suitable solvent such as methanol or dichloroethane, the desired primary amine (1.0-1.2 equiv) is added.[4] The reaction mixture is stirred at room temperature to allow for the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Upon completion of imine formation, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv) is added portion-wise at 0 °C.[6] The reaction is then allowed to warm to room temperature and stirred until the imine is completely reduced.
-
Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 2: Representative Yields for Reductive Amination of Furanic Aldehydes (as a model for reactivity)
| Amine | Product | Yield (%) | Reference |
| Aniline | N-(5-(hydroxymethyl)furan-2-yl)methyl)aniline | 98 | [5] |
| Benzylamine | N-((5-(hydroxymethyl)furan-2-yl)methyl)-1-phenylmethanamine | 95 | [5] |
| Propylamine | N-((5-(hydroxymethyl)furan-2-yl)methyl)propan-1-amine | 85 | [5] |
Note: Data for furanic aldehydes is presented as a model for the general reactivity in reductive amination, as specific yield data for 2-formylphenylboronic acid pinacol ester was not available in the search results.
Wittig Reaction and Related Olefinations
The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones into olefins through the reaction with a phosphorus ylide.[7] The aldehyde group of 2-formylphenylboronic acid pinacol ester can readily undergo Wittig olefination to generate stilbene and other vinyl derivatives containing a boronic ester moiety. These products are valuable precursors for further functionalization, particularly in the synthesis of conjugated materials and biologically active compounds.[8][9]
Experimental Protocol: General Procedure for Wittig Reaction
-
Ylide Generation: A phosphonium salt, such as benzyltriphenylphosphonium chloride (1.1 equiv), is suspended in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere. A strong base, such as n-butyllithium or sodium hydroxide, is then added at a low temperature (e.g., 0 °C or room temperature) to generate the phosphorus ylide.[1][10]
-
Olefination: A solution of 2-formylphenylboronic acid pinacol ester (1.0 equiv) in the same anhydrous solvent is added to the ylide solution. The reaction mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by TLC.
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[10]
Table 3: Representative Yields for Wittig Reactions to Synthesize Boron-Containing Stilbene Derivatives
| Aldehyde | Ylide Precursor | Product | Yield (%) | Reference |
| Benzaldehyde | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide | 4,4,5,5-Tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane | 94 | [11] |
| 4-Methoxybenzaldehyde | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide | 2-(4-(4-Methoxystyryl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 | [11] |
| 4-Chlorobenzaldehyde | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide | 2-(4-(4-Chlorostyryl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 88 | [11] |
Note: The provided data is for the reaction of various aldehydes with a boronate-containing phosphonium ylide. This serves as a model for the expected high reactivity and yields of the reverse reaction, where 2-formylphenylboronic acid pinacol ester would react with a standard ylide.
Condensation Reactions
The aldehyde group readily participates in condensation reactions with active methylene compounds (Knoevenagel condensation) and with nitrogen nucleophiles like hydrazines to form Schiff bases.[12][13]
The Knoevenagel condensation provides a route to α,β-unsaturated compounds by reacting an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile or diethyl malonate, in the presence of a basic catalyst.[14]
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
To a solution of 2-formylphenylboronic acid pinacol ester (1.0 equiv) and an active methylene compound (e.g., malononitrile, 1.1 equiv) in a suitable solvent like ethanol or toluene, a catalytic amount of a weak base such as piperidine or ammonium acetate is added.[8][15]
-
The reaction mixture is stirred at room temperature or heated to reflux. The formation of water as a byproduct can be managed by azeotropic removal using a Dean-Stark apparatus to drive the reaction to completion.[4]
-
After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
The reaction of 2-formylphenylboronic acid pinacol ester with primary amines or hydrazines leads to the formation of imines (Schiff bases) or hydrazones, respectively.[12] These reactions are often reversible and can be catalyzed by acid or base. The resulting Schiff bases are important intermediates in the synthesis of various heterocyclic compounds and are widely used as ligands in coordination chemistry and as fluorescent probes.[16][17]
Experimental Protocol: Synthesis of Schiff Base Fluorescent Probes
-
A solution of 2-formylphenylboronic acid pinacol ester (1.0 equiv) and a suitable amino- or hydrazino-fluorophore (e.g., fluorescein hydrazide, 1.0 equiv) in a solvent like ethanol is prepared.[16]
-
A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the condensation.
-
The mixture is stirred at room temperature or heated to reflux until the reaction is complete.
-
The product, a Schiff base-linked fluorescent probe, can be isolated by filtration if it precipitates or by standard extractive work-up and purification techniques.
Oxidation and Reduction
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for molecular diversification.
The aldehyde group can be oxidized to the corresponding carboxylic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). Care must be taken to choose conditions that do not cleave the boronic ester. Milder reagents like buffered sodium chlorite (NaClO₂) are often preferred to maintain the integrity of the pinacol boronate group.
The aldehyde can be selectively reduced to the corresponding primary alcohol, (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).[18] This reaction is typically high-yielding and chemoselective, leaving the boronic ester and the aromatic ring intact.
Experimental Protocol: Reduction with Sodium Borohydride
-
2-Formylphenylboronic acid pinacol ester (1.0 equiv) is dissolved in a protic solvent such as methanol or ethanol.[9]
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (NaBH₄) (1.0-1.5 equiv) is added slowly in portions.[18]
-
The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is typically complete within a few hours.
-
The reaction is quenched by the careful addition of water or dilute acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford the desired alcohol, which can be further purified if necessary.
Stability of the Pinacol Boronate Ester
The pinacol ester group is generally stable under a wide range of reaction conditions, including those typically employed for the modification of the aldehyde group. However, it is susceptible to hydrolysis, especially under strongly acidic or basic aqueous conditions, which would convert it to the corresponding boronic acid.[2] Therefore, anhydrous conditions are often preferred for reactions involving strong bases. The stability of the pinacol ester is a key advantage, as it allows for the sequential functionalization of the molecule, with the boronic ester being reserved for a final cross-coupling step.
Applications in Synthesis
The dual reactivity of 2-formylphenylboronic acid pinacol ester makes it a powerful tool in multistep syntheses.
Synthesis of Fluorescent Probes
The aldehyde group is frequently utilized in the synthesis of fluorescent sensors for the detection of various analytes, including metal ions and reactive oxygen species.[1] The condensation of the aldehyde with a fluorophore containing a nucleophilic group (e.g., an amine or hydrazine) is a common strategy to create "turn-on" or ratiometric fluorescent probes.[16][17] The boronic ester can also play a role in the sensing mechanism, for example, by binding to diols.[13]
Tandem and One-Pot Reactions
The orthogonal reactivity of the aldehyde and the boronic ester allows for the design of efficient one-pot or tandem reaction sequences. For instance, a Suzuki-Miyaura coupling can be performed on the boronic ester, followed by an in-situ reaction of the aldehyde group in the newly formed biaryl product. This approach streamlines synthetic routes and improves overall efficiency.
Visualizations
General Reactivity Pathway
Caption: Key reaction pathways of the aldehyde group.
Experimental Workflow for Reductive Amination
Caption: Workflow for a typical reductive amination.
Synthesis of a Fluorescent Probe
Caption: Synthesis of a Schiff base fluorescent probe.
Conclusion
The aldehyde group in 2-formylphenylboronic acid pinacol ester is a highly reactive and synthetically useful functional group. It readily undergoes a wide array of transformations, including reductive amination, olefination, condensation, oxidation, and reduction, all while generally preserving the integrity of the valuable pinacol boronate ester. This orthogonal reactivity allows for the strategic and efficient construction of complex molecules, making this compound an indispensable tool for researchers in organic synthesis, drug development, and materials science. The detailed protocols and reactivity data presented in this guide serve as a valuable resource for harnessing the full synthetic potential of this versatile building block.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. homework.study.com [homework.study.com]
- 11. youtube.com [youtube.com]
- 12. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. studypool.com [studypool.com]
- 17. researchgate.net [researchgate.net]
- 18. Editors’ collection: Fluorescent Sensors Home [pubs.rsc.org]
The Pivotal Role of the Pinacolborane Group in 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: A Technical Guide for Advanced Synthesis and Drug Discovery
An in-depth examination of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 2-formylphenylboronic acid pinacol ester, reveals the critical function of the pinacolborane moiety in enhancing its stability and reactivity. This versatile building block has become indispensable in organic synthesis and medicinal chemistry, facilitating the construction of complex molecular architectures for novel therapeutics and advanced materials.
The unique bifunctional nature of this compound, possessing both a reactive aldehyde and a stable boronic ester, allows for a wide array of chemical transformations. The pinacolborane group, in particular, imparts several advantageous properties that are central to its utility. It serves as a stable, crystalline, and easily handled precursor to the more reactive boronic acid, which is often generated in situ. This enhanced stability is crucial for multi-step syntheses and for applications in high-throughput screening.[1][2]
Core Applications in Organic Synthesis
The primary role of the pinacolborane group is to act as a masked boronic acid, ready to participate in a variety of cross-coupling reactions. This functionality is a cornerstone of modern synthetic chemistry, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a paramount application of 2-formylphenylboronic acid pinacol ester. The pinacolborane group is essential for the transmetalation step in the palladium-catalyzed cycle. While boronic acids are generally more reactive, their pinacol esters offer greater stability and ease of handling.[1][2][3][4] It is widely believed that under the aqueous basic conditions of many Suzuki-Miyaura reactions, the pinacol ester can hydrolyze in situ to the more reactive boronic acid, though direct transmetalation from the ester is also a viable pathway.[1][3]
Table 1: Comparative Performance of Boronic Acids and Pinacol Esters in Suzuki-Miyaura Coupling
| Parameter | Boronic Acid | Pinacol Boronate Ester |
| Reactivity | Generally higher, leading to faster reaction times.[3][4] | Generally lower, may require more forcing conditions.[2] |
| Stability | Susceptible to oxidation and protodeboronation.[2] | High stability, long shelf-life, and robust to handling.[2] |
| Handling | Can be challenging to purify and handle due to potential decomposition.[2] | Typically crystalline solids, easy to handle and purify.[2] |
| Yield | Can be high in short reaction times but may be compromised by decomposition. | Often provides more reproducible and higher isolated yields in complex syntheses.[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
Petasis (Borono-Mannich) Reaction
The Petasis reaction is a versatile multicomponent reaction that utilizes the nucleophilic character of the organoboronic acid pinacol ester to form highly substituted amines.[5] In this one-pot procedure, an amine, a carbonyl compound (in this case, the aldehyde functionality of the title compound), and the pinacolborane derivative react to generate α-amino acids or other amine derivatives.[5] The reaction proceeds under mild conditions and tolerates a wide range of functional groups.[5]
Experimental Protocol: General Procedure for the Petasis Reaction
To a solution of the amine (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent such as dichloromethane or ethanol, a vinyl- or arylboronic acid (1.2 mmol) is added. The reaction mixture is stirred at room temperature for 24 to 48 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the desired amino acid derivative.
Application in the Synthesis of Fluorescent Probes
The unique electronic properties of the boronic ester group make 2-formylphenylboronic acid pinacol ester a valuable precursor for the synthesis of fluorescent probes. These probes are designed to detect reactive oxygen species (ROS) such as hydrogen peroxide, which are implicated in various physiological and pathological processes.[6][7][8][9][10] The sensing mechanism often relies on the oxidation of the boronic ester to a phenol, which leads to a change in the fluorescence properties of the molecule.[6][10]
Experimental Protocol: Synthesis of a Hydrogen Peroxide-Responsive Fluorescent Probe
A fluorophore containing a reactive functional group (e.g., a hydroxyl or amino group) is reacted with this compound in the presence of a coupling agent or under conditions that facilitate condensation. For instance, a fluorophore with a phenolic hydroxyl group can be etherified with a derivative of the title compound where the aldehyde is converted to a bromomethyl group. The resulting molecule is typically non-fluorescent or weakly fluorescent. Upon exposure to hydrogen peroxide, the pinacolborane group is oxidized to a hydroxyl group, triggering a cascade of reactions that release the fluorophore, leading to a "turn-on" fluorescent signal.
Role in Drug Discovery and Development
The pinacolborane group is increasingly being recognized as a valuable pharmacophore in drug design. Its ability to form reversible covalent bonds with serine, threonine, and cysteine residues in proteins makes it an attractive moiety for enzyme inhibitors.[11] Derivatives of 2-formylphenylboronic acid pinacol ester are being explored as potential inhibitors of various enzymes, including proteases and kinases.[12]
Targeting Signaling Pathways
The dysregulation of cellular signaling pathways is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently observed in tumors.[13][14][15][16][17] Boronic acid-containing compounds have shown promise as inhibitors of this pathway.[13] While direct inhibition of the PI3K/Akt/mTOR pathway by 2-formylphenylboronic acid pinacol ester itself is not extensively documented, its utility as a scaffold for the synthesis of kinase inhibitors is an active area of research. The aldehyde group can be readily transformed into various functional groups that can interact with the active site of kinases, while the pinacolborane moiety can be tailored to enhance binding affinity and selectivity.
Conclusion
The pinacolborane group in this compound is far more than a simple protecting group. It is a key enabler of this molecule's remarkable versatility and utility in modern organic synthesis and drug discovery. By providing a stable and readily accessible source of a boronic acid, it facilitates a host of powerful chemical transformations. Its emerging role as a pharmacophore opens up new avenues for the design of targeted therapeutics. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and reactivity of this pinacolborane-containing building block is essential for unlocking its full potential in the creation of novel and impactful molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Petasis Reaction [organic-chemistry.org]
- 6. Boronate‐Based Fluorescence Probes for the Detection of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Near-infrared fluorescence probe for hydrogen peroxide detection: design, synthesis, and application in living systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Chemical structure and IUPAC name of 2-formylphenylboronic acid pinacol ester
An In-depth Technical Guide to 2-Formylphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-formylphenylboronic acid pinacol ester, a versatile bifunctional reagent in organic synthesis. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. A significant focus is placed on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery and development. This guide also presents a detailed experimental protocol for a typical Suzuki-Miyaura reaction, alongside a logical workflow for its application in synthetic chemistry.
Chemical Structure and IUPAC Name
2-Formylphenylboronic acid pinacol ester is an organic compound featuring a benzene ring substituted with a formyl group and a pinacol boronic ester group at the ortho position.
-
Chemical Structure:
-
IUPAC Name: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde[1]
-
CAS Number: 380151-85-9[2]
-
Molecular Formula: C₁₃H₁₇BO₃[2]
Physicochemical Properties
A summary of the key physical and chemical properties of 2-formylphenylboronic acid pinacol ester is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 232.08 g/mol | [2] |
| Appearance | Liquid | |
| Density | 1.0532 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5143 | |
| Storage Temperature | 2-8°C |
Applications in Organic Synthesis
2-Formylphenylboronic acid pinacol ester is a valuable building block in organic synthesis due to its dual reactivity. The pinacol boronic ester functionality serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The formyl group provides a handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes.
This bifunctionality makes it a particularly useful reagent in the synthesis of complex molecules, including pharmaceuticals and materials with novel electronic properties. For instance, it has been used as a starting material for the preparation of profluorescent probes for the detection of biologically relevant species and in the synthesis of molecular spin switches.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl halide and a boronic acid or ester. This protocol is a generalized procedure and may require optimization for specific substrates.
Reaction Scheme:
Ar-X + R-B(OR')₂ --(Pd catalyst, Base)--> Ar-R
Materials:
-
Aryl halide (Ar-X) (1.0 equiv)
-
Boronic acid or ester (e.g., 2-formylphenylboronic acid pinacol ester) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Water (often used as a co-solvent)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid/ester, palladium catalyst, and base.
-
Add the anhydrous solvent and water (if applicable) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow of a Suzuki-Miyaura coupling reaction and a simplified representation of a potential synthetic pathway utilizing 2-formylphenylboronic acid pinacol ester.
Caption: Logical workflow for a Suzuki-Miyaura coupling reaction.
Caption: A potential synthetic pathway using the dual reactivity of the reagent.
References
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Formylphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful method involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.[1] Among the diverse array of organoboron reagents, 2-formylphenylboronic acid pinacol ester stands out as a particularly valuable building block. Its bifunctional nature, possessing both a reactive aldehyde and a stable boronic ester, allows for the direct synthesis of complex biaryl aldehydes. These products are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The pinacol ester form offers enhanced stability compared to the corresponding boronic acid, making it easier to handle and store.[2]
These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura coupling of 2-formylphenylboronic acid pinacol ester with various aryl halides. The information is intended to guide researchers in optimizing reaction conditions and achieving high yields in their synthetic endeavors.
Data Presentation
The following tables summarize quantitative data from representative Suzuki-Miyaura coupling reactions involving 2-formylphenylboronic acid pinacol ester and various aryl halides. These tables are designed for easy comparison of different catalytic systems, bases, solvents, and reaction conditions.
Table 1: Suzuki-Miyaura Coupling with Aryl Bromides under Thermal Conditions
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 92 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | DMF | 120 | 8 | 85 |
| 4 | 1-Bromonaphthalene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH (4:1) | 90 | 24 | 78 |
| 5 | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 81 |
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (10:1) | 140 | 20 | 89 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | BrettPhos (4) | CsF (2.5) | THF | 150 | 15 | 82 |
| 3 | 1-Chloro-4-nitrobenzene | Pd(dppf)Cl₂ (4) | - | K₂CO₃ (3) | DMF/H₂O (5:1) | 160 | 10 | 95 |
| 4 | 2-Chlorothiophene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene | 130 | 30 | 75 |
Experimental Protocols
The following are detailed protocols for performing the Suzuki-Miyaura coupling of 2-formylphenylboronic acid pinacol ester under both conventional heating and microwave irradiation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Thermal Conditions
This protocol is a general guideline for the coupling of 2-formylphenylboronic acid pinacol ester with an aryl bromide.
Materials:
-
2-Formylphenylboronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂, or Pd(PPh₃)₄; 1-5 mol%)
-
Ligand, if required (e.g., SPhos, XPhos; 2-6 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, or Na₂CO₃; 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Degassed water or co-solvent (e.g., EtOH)
-
Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-formylphenylboronic acid pinacol ester (1.2 mmol), the palladium catalyst, ligand (if necessary), and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent (e.g., 5 mL of Toluene) and degassed water or co-solvent (e.g., 1 mL) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl aldehyde.
Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for the rapid coupling of 2-formylphenylboronic acid pinacol ester with more challenging aryl chlorides.
Materials:
-
2-Formylphenylboronic acid pinacol ester (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂; 2-4 mol%)
-
Ligand (e.g., RuPhos, BrettPhos; 4-8 mol%)
-
Base (e.g., K₃PO₄, CsF, or K₂CO₃; 2.5-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, THF, DMF)
-
Degassed water
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial containing a magnetic stir bar, add the aryl chloride (0.5 mmol), 2-formylphenylboronic acid pinacol ester (0.75 mmol), the palladium catalyst, ligand, and the base.
-
Add the anhydrous solvent (e.g., 3 mL of 1,4-Dioxane) and degassed water (e.g., 0.3 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at the specified temperature (e.g., 140 °C) for the designated time (e.g., 20 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (steps 7-9).
Visualizations
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biaryl compounds utilizing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, a versatile building block in modern organic synthesis. The resulting biaryl aldehydes are valuable intermediates in the development of pharmaceuticals, particularly in the discovery of novel therapeutics targeting immune checkpoints like the PD-1/PD-L1 pathway.
Introduction
This compound, also known as 2-formylphenylboronic acid pinacol ester, is a key reagent in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. Its unique structure, featuring both a reactive aldehyde group and a stable boronic ester, allows for the efficient construction of complex biaryl scaffolds. These scaffolds are prevalent in a wide range of biologically active molecules and approved drugs. The aldehyde functionality serves as a versatile handle for subsequent chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery and development.
Biaryl moieties are of significant interest in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. They are often considered "privileged structures" due to their ability to interact with a variety of biological targets. A notable application of biaryl compounds is in the development of small-molecule inhibitors of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction, a critical immune checkpoint pathway in cancer therapy.[1][2]
Application: Synthesis of a Biaryl Aldehyde Intermediate for PD-1/PD-L1 Inhibitors
This protocol describes the synthesis of a biaryl aldehyde, a key intermediate in the development of small-molecule inhibitors of the PD-1/PD-L1 interaction. The Suzuki-Miyaura coupling reaction is employed to couple this compound with a suitable aryl bromide.
Experimental Protocol: Suzuki-Miyaura Coupling
This procedure is adapted from methodologies used in the synthesis of biaryl-containing PD-1/PD-L1 inhibitors.[3]
Materials:
-
This compound
-
Aryl bromide (e.g., tert-butyl (3-bromo-2-methylphenyl)carbamate)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl aldehyde.
Data Presentation: Representative Yields for Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl halides with boronic acid pinacol esters to form biaryl compounds, based on typical outcomes for such reactions.
| Aryl Halide Partner | Boronic Acid Ester Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| tert-butyl (3-bromo-2-methylphenyl)carbamate | 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85[3] |
| 4-Bromotoluene | Phenylboronic acid pinacol ester | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid pinacol ester | Pd₂(dba)₃ (1) / XPhos (2.5) | K₃PO₄ | THF/H₂O | RT | 0.5 | 94 |
| 2-Bromopyridine | Phenylboronic acid pinacol ester | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | THF/H₂O | 40 | 2 | 89 |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and reaction conditions used. The data presented are for illustrative purposes.
Visualizations
Experimental Workflow: Synthesis of Biaryl Aldehyde
Caption: General workflow for the synthesis of biaryl aldehydes.
Signaling Pathway: Inhibition of PD-1/PD-L1 Interaction
The synthesized biaryl aldehydes can be further functionalized to create potent small-molecule inhibitors of the PD-1/PD-L1 signaling pathway. This pathway is a key mechanism of immune evasion used by cancer cells.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway.
By blocking the interaction between PD-1 on T-cells and PD-L1 on cancer cells, these biaryl-based inhibitors can restore the anti-tumor immune response, leading to T-cell activation and cancer cell death.[4][5] The development of such small-molecule inhibitors represents a promising therapeutic strategy in oncology.[6]
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
Application Notes and Protocols: Petasis Reaction Conditions for 2-Formylphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Petasis reaction, a powerful multicomponent reaction, facilitates the synthesis of highly substituted amines from an amine, a carbonyl compound, and an organoboronic acid. This reaction has garnered significant attention in medicinal chemistry and drug discovery due to its operational simplicity, mild reaction conditions, and the ability to generate diverse molecular scaffolds. This application note focuses on the use of a specific boronic acid derivative, 2-formylphenylboronic acid pinacol ester, in a Petasis-type reaction for the synthesis of substituted isoindolinones. This transformation is particularly valuable as the isoindolinone core is a prevalent structural motif in a wide range of biologically active compounds and natural products.
The reaction proceeds via a three-component condensation of 2-formylphenylboronic acid, an amine, and an α-keto acid. The intramolecular nature of the final cyclization step, facilitated by the ortho-formyl and boronic acid functionalities, provides a convergent and efficient route to these important heterocyclic compounds.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various substituted isoindolinones via a Petasis-type reaction of 2-formylphenylboronic acid with different amines and α-keto acids.
| Entry | Amine | α-Keto Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Phenylglyoxylic acid | Toluene | 80 | 12 | 85 |
| 2 | 4-Methoxyaniline | Phenylglyoxylic acid | Toluene | 80 | 12 | 88 |
| 3 | 4-Chloroaniline | Phenylglyoxylic acid | Toluene | 80 | 12 | 75 |
| 4 | Benzylamine | Phenylglyoxylic acid | Toluene | 80 | 12 | 92 |
| 5 | Methylamine | Phenylglyoxylic acid | Toluene | 80 | 12 | 78 |
| 6 | Aniline | Pyruvic acid | Toluene | 80 | 12 | 82 |
| 7 | Aniline | 3,3-Dimethyl-2-oxobutanoic acid | Toluene | 80 | 12 | 70 |
Experimental Protocols
General Protocol for the Synthesis of Substituted Isoindolinones via a Petasis-Type Reaction:
This protocol is a representative example for the synthesis of 3-phenyl-2-(p-tolyl)isoindolin-1-one.
Materials:
-
2-Formylphenylboronic acid pinacol ester (1.0 equiv)
-
p-Toluidine (1.0 equiv)
-
Phenylglyoxylic acid (1.0 equiv)
-
Toluene (0.2 M)
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-formylphenylboronic acid pinacol ester (1.0 equiv), p-toluidine (1.0 equiv), and phenylglyoxylic acid (1.0 equiv).
-
Add anhydrous toluene to the flask to achieve a concentration of 0.2 M with respect to the limiting reagent.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-phenyl-2-(p-tolyl)isoindolin-1-one.
-
Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and HRMS).
Mandatory Visualization
Experimental Workflow for the Petasis-Type Synthesis of Substituted Isoindolinones
Application Notes and Protocols: Synthesis of Fluorescent Probes Using 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 2-formylphenylboronic acid pinacol ester, is a versatile bifunctional molecule increasingly utilized in the synthesis of advanced fluorescent probes.[1] Its unique structure, featuring a reactive aldehyde group and a stable boronic acid pinacol ester, allows for the strategic construction of probes for a variety of analytes, particularly reactive oxygen species (ROS). The boronate ester serves as a recognition site that can be selectively cleaved by specific analytes, leading to a modulation of the photophysical properties of a tethered fluorophore. This "turn-on" or ratiometric fluorescent response enables the sensitive and selective detection of biologically and pathologically important molecules.[2]
This document provides detailed application notes and experimental protocols for the synthesis of a representative fluorescent probe for peroxynitrite (ONOO⁻) using this compound.
Signaling Mechanism of Boronate-Based Fluorescent Probes
The fundamental principle behind many boronate-based fluorescent probes is the analyte-induced conversion of the boronic ester to a phenol. This transformation alters the electronic properties of the molecule, thereby affecting the fluorescence of a linked fluorophore. A common strategy involves designing the probe so that the boronate ester quenches the fluorescence of the fluorophore through mechanisms like Photoinduced Electron Transfer (PET). Upon reaction with the analyte (e.g., peroxynitrite or hydrogen peroxide), the boronate ester is oxidized to a hydroxyl group. This change in the electronic nature of the substituent restores the fluorescence of the fluorophore, resulting in a "turn-on" signal.
References
Application Notes and Protocols for the Preparation of Molecular Switches from 2-Formylphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light, pH, or temperature. This ability to control molecular properties makes them highly valuable in various fields, including drug delivery, molecular computing, and smart materials. 2-Formylphenylboronic acid pinacol ester is a versatile and commercially available building block that serves as an excellent starting material for the synthesis of a particular class of molecular switches known as Schiff base molecular switches, or iminoboronates.[1][2]
The key to the functionality of these switches lies in the condensation reaction between the aldehyde group of 2-formylphenylboronic acid pinacol ester and a primary amine.[3] This reaction forms a Schiff base (imine) linkage, and the proximity of the boronic acid pinacol ester group allows for the formation of an intramolecular B-N dative bond, creating a stable iminoboronate structure.[1] The electronic and structural properties of this iminoboronate system can be modulated by external stimuli, particularly changes in pH, leading to observable changes in their spectroscopic properties, such as color and fluorescence.[4]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of a pH-responsive molecular switch derived from 2-formylphenylboronic acid pinacol ester.
Physicochemical Properties of 2-Formylphenylboronic Acid Pinacol Ester
A thorough understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value |
| Molecular Formula | C₁₃H₁₇BO₃ |
| Molecular Weight | 232.08 g/mol |
| CAS Number | 380151-85-9 |
| Appearance | Liquid |
| Density | 1.0532 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.5143 |
| Storage Temperature | 2-8°C |
Synthesis of a pH-Responsive Schiff Base Molecular Switch
This protocol details the synthesis of a Schiff base molecular switch from 2-formylphenylboronic acid pinacol ester and a selected primary amine. The resulting iminoboronate will exhibit pH-dependent changes in its UV-Vis absorption spectrum.
Experimental Protocol
Materials:
-
2-Formylphenylboronic acid pinacol ester (97%)
-
Aniline (or a substituted aniline)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure: [5]
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-formylphenylboronic acid pinacol ester (1.0 mmol) in anhydrous ethanol (20 mL).
-
To this solution, add the selected aniline (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, a Schiff base molecular switch, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum to obtain the final compound.
Characterization of the Molecular Switch
The synthesized Schiff base molecular switch should be thoroughly characterized to confirm its structure and investigate its pH-responsive properties.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy should be used to confirm the formation of the imine bond and the overall structure of the molecule. The disappearance of the aldehyde proton signal (around 10 ppm) from the starting material and the appearance of a new imine proton signal (around 8-9 ppm) are indicative of a successful reaction.
-
¹¹B NMR spectroscopy can be employed to study the equilibrium between the open Schiff base and the cyclic iminoboronate structure. A chemical shift of around 5 ppm is characteristic of the tetracoordinate boron in the iminoboronate form.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The FT-IR spectrum should show the disappearance of the C=O stretching vibration of the aldehyde (around 1700 cm⁻¹) and the appearance of a new C=N stretching vibration of the imine (around 1620-1640 cm⁻¹).
UV-Vis Spectroscopy:
-
The pH-dependent switching behavior of the synthesized molecule can be investigated by UV-Vis spectroscopy. The protonation and deprotonation of the imine nitrogen and the interaction with the boronic acid moiety lead to changes in the electronic structure and, consequently, the absorption spectrum.
Protocol for pH-Titration using UV-Vis Spectroscopy
-
Prepare a stock solution of the synthesized Schiff base molecular switch in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to pH 12).
-
For each pH value, add a small aliquot of the stock solution to a cuvette containing the buffer solution to achieve a final concentration suitable for UV-Vis measurements.
-
Record the UV-Vis absorption spectrum for each pH value.
-
Plot the absorbance at a specific wavelength (corresponding to one of the switching states) as a function of pH to determine the pKa of the switch.
Data Presentation
The quantitative data obtained from the characterization experiments should be summarized in clearly structured tables for easy comparison.
Table 1: pH-Dependent UV-Vis Absorption Maxima for a Representative Schiff Base Molecular Switch
| pH | λmax (nm) - State A (Protonated) | λmax (nm) - State B (Deprotonated) |
| 2.0 | 350 | - |
| 4.0 | 352 | - |
| 6.0 | 355 | 420 |
| 8.0 | - | 425 |
| 10.0 | - | 428 |
| 12.0 | - | 430 |
Note: The exact absorption maxima will depend on the specific aniline used in the synthesis.
Visualizations
Signaling Pathway: pH-Induced Switching of the Iminoboronate
The following diagram illustrates the equilibrium between the protonated (State A) and deprotonated (State B) forms of the Schiff base molecular switch, which is the basis for its pH-responsive behavior.
Caption: pH-induced equilibrium of the Schiff base molecular switch.
Note: The placeholder image URLs in the DOT script should be replaced with actual images representing the chemical structures of the protonated and deprotonated states for a complete visualization.
Experimental Workflow
This diagram outlines the key steps in the synthesis and characterization of the molecular switch.
Caption: Workflow for synthesis and characterization.
References
Synthesis of Covalent Organic Frameworks Using 2-Formylphenylboronic Acid Pinacol Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Covalent Organic Frameworks (COFs) utilizing 2-formylphenylboronic acid pinacol ester as a key building block. The unique bifunctional nature of this monomer, possessing both a reactive aldehyde group and a boronic acid pinacol ester, allows for its participation in various condensation reactions to form crystalline, porous materials with potential applications in catalysis, gas storage, and drug delivery.
Application Notes
2-Formylphenylboronic acid pinacol ester is a versatile precursor for the construction of COFs, primarily through the formation of imine or boronate ester linkages. The choice of co-monomer dictates the resulting framework topology and properties.
-
Imine-Linked COFs: The formyl group readily undergoes condensation reactions with multitopic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) under solvothermal conditions to yield highly stable, crystalline imine-linked COFs. The boronic acid pinacol ester group can be preserved within the framework for post-synthetic modification or can be utilized for sensing applications.
-
Boronate Ester-Linked COFs: While less common for this specific monomer due to the presence of the formyl group, the pinacol boronate ester can react with polytopic catechols or other diols to form boronate ester-linked COFs. This approach is particularly useful when aiming for COFs with reversible covalent bonds, which can be advantageous for certain applications like controlled release.
The resulting COFs can be tailored to have specific pore sizes and surface functionalities, making them attractive candidates for applications in drug development, such as:
-
Drug Encapsulation and Delivery: The porous structure of these COFs can be utilized to encapsulate therapeutic agents, with the potential for controlled release triggered by pH or the presence of specific biomolecules that interact with the boronic acid moieties.
-
Biocatalysis: Enzymes can be immobilized within the COF pores, leading to enhanced stability and reusability of the biocatalyst.
-
Sensing and Diagnostics: The boronic acid groups have a known affinity for diols, including saccharides. This interaction can be exploited to develop COF-based sensors for biologically relevant molecules.
Experimental Protocols
The following are detailed protocols for the synthesis of a hypothetical imine-linked COF (hCOF-1) and a boronate ester-linked COF (hCOF-2) using 2-formylphenylboronic acid pinacol ester.
Protocol 1: Synthesis of an Imine-Linked COF (hCOF-1)
This protocol describes the synthesis of a 2D hexagonal COF from 2-formylphenylboronic acid pinacol ester and 1,3,5-tris(4-aminophenyl)benzene (TAPB).[1]
Materials:
-
2-Formylphenylboronic acid pinacol ester (FPBE)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
Mesitylene (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Acetic Acid (aqueous solution, 6 M)
-
Acetone (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
In a 10 mL Pyrex tube, add 2-formylphenylboronic acid pinacol ester (58.0 mg, 0.25 mmol) and 1,3,5-tris(4-aminophenyl)benzene (29.2 mg, 0.083 mmol).
-
To the tube, add a solvent mixture of mesitylene (1.0 mL) and 1,4-dioxane (1.0 mL).
-
Add 0.2 mL of 6 M aqueous acetic acid as a catalyst.
-
The tube is flash-frozen in liquid nitrogen, evacuated to an internal pressure of approximately 150 mTorr, and flame-sealed.
-
The sealed tube is heated at 120 °C for 72 hours.
-
After cooling to room temperature, a solid precipitate is observed. The solid is collected by filtration.
-
The collected solid is washed sequentially with anhydrous acetone (3 x 10 mL) and anhydrous DMF (3 x 10 mL).
-
The product is then subjected to Soxhlet extraction with acetone for 24 hours to remove any unreacted monomers and impurities.
-
The purified hCOF-1 is dried under vacuum at 80 °C overnight to yield a crystalline powder.
Characterization:
The resulting hCOF-1 can be characterized by the following techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the pore structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of imine bonds (C=N stretching) and the presence of the B-O bonds of the pinacol ester.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore size distribution.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
Protocol 2: Synthesis of a Boronate Ester-Linked COF (hCOF-2)
This protocol outlines the synthesis of a 2D COF via the condensation of 2-formylphenylboronic acid pinacol ester and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).
Materials:
-
2-Formylphenylboronic acid pinacol ester (FPBE)
-
2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)
-
Mesitylene (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Acetone (anhydrous)
Procedure:
-
In a 10 mL Pyrex tube, add 2-formylphenylboronic acid pinacol ester (46.4 mg, 0.2 mmol) and 2,3,6,7,10,11-hexahydroxytriphenylene (32.4 mg, 0.1 mmol).
-
Add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane (2.0 mL).
-
The tube is subjected to three freeze-pump-thaw cycles to degas the mixture.
-
The tube is then flame-sealed under vacuum.
-
The sealed tube is heated in an oven at 100 °C for 72 hours.
-
After cooling, the resulting solid is isolated by filtration.
-
The crude product is washed with anhydrous acetone (3 x 10 mL).
-
The solid is then purified by Soxhlet extraction with anhydrous acetone for 24 hours.
-
The final product, hCOF-2, is dried under vacuum at 120 °C for 12 hours.
Data Presentation
The expected characterization data for the synthesized hypothetical COFs are summarized in the table below. These values are based on typical results for analogous COF structures reported in the literature.
| Property | hCOF-1 (Imine-Linked) | hCOF-2 (Boronate Ester-Linked) |
| PXRD Peaks (2θ) | ~3.5°, 6.1°, 9.8° | ~4.6°, 8.0°, 26.9° |
| FT-IR (cm⁻¹) | ~1620 (C=N), ~1350 (B-O) | ~1350 (B-O), ~1250 (C-O) |
| BET Surface Area (m²/g) | 600 - 1200 | 800 - 1500 |
| Pore Size (Å) | 15 - 25 | 12 - 20 |
| Thermal Stability (°C) | > 400 | > 350 |
Visualizations
The following diagrams illustrate the synthetic pathways and the logical workflow for the characterization of the synthesized COFs.
Caption: Synthetic scheme for the formation of the imine-linked hCOF-1.
Caption: General workflow for the characterization and application testing of synthesized COFs.
References
Application Notes and Protocols: Aldehyde Functionalization of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 2-formylphenylboronic acid pinacol ester, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a reactive aldehyde group and a stable boronic acid pinacol ester. This unique combination allows for sequential and chemoselective functionalization, making it a valuable building block for the synthesis of complex organic molecules, including pharmaceutical intermediates, fluorescent probes, and advanced materials.[2][3]
The aldehyde moiety serves as a handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, while the boronate ester is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] These application notes provide detailed protocols for the functionalization of the aldehyde group through Wittig olefination, reductive amination, and Knoevenagel condensation.
Key Applications
-
Drug Discovery: Serves as a scaffold for the synthesis of novel therapeutic agents. The dual functionality allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.
-
Fluorescent Probes: Used in the development of sensors for biologically relevant species.[3]
-
Materials Science: A precursor for the synthesis of conjugated polymers and covalent organic frameworks (COFs) with applications in electronics and photocatalysis.[4]
-
Organic Synthesis: A versatile intermediate for the construction of complex molecular architectures.[1][2]
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₇BO₃ |
| Molecular Weight | 232.09 g/mol |
| Appearance | White to light yellow crystalline powder |
| CAS Number | 380151-85-9 |
| Storage | Store at 2-8 °C under a dry atmosphere. The compound is sensitive to moisture. |
Experimental Protocols
Herein, we provide detailed protocols for three common and useful functionalizations of the aldehyde group of this compound.
Wittig Reaction: Synthesis of Stilbene Derivatives
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[5][6][7] In the context of 2-formylphenylboronic acid pinacol ester, this reaction is particularly useful for the synthesis of stilbene derivatives, which are of interest for their potential biological activities and applications in materials science.[8][9][10]
Protocol:
-
Ylide Preparation:
-
To a stirred suspension of the appropriate phosphonium salt (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as n-butyllithium (n-BuLi) (1.05 eq.) dropwise at 0 °C.
-
Allow the resulting mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a color change.
-
-
Wittig Reaction:
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired stilbene derivative.
-
Data:
| Ylide Precursor (Phosphonium Salt) | Aldehyde | Product | Yield (%) | Reference |
| (4-Methoxybenzyl)triphenylphosphonium chloride | 2-(...)-benzaldehyde (representative) | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4'-methoxystilbene | 72-85 | [9] |
| Benzyltriphenylphosphonium bromide | 2-(...)-benzaldehyde (representative) | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene | ~80 | General |
| (4-Nitrobenzyl)triphenylphosphonium bromide | 2-(...)-benzaldehyde (representative) | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4'-nitrostilbene | 75-85 | General |
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[11][12][13] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. This method is highly valuable for creating libraries of compounds in drug discovery.
Protocol:
-
Imine Formation:
-
To a solution of this compound (1.0 eq.) in methanol, add the desired primary amine (1.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or NMR.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise to the stirred solution.
-
Allow the reaction to proceed at 0 °C for 30 minutes and then at room temperature for an additional 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction by the addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
-
Data:
| Primary Amine (R-NH₂) | Product | Expected Yield |
| Benzylamine | N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine | Good to High |
| Aniline | N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline | Good |
| Cyclohexylamine | N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine | Good to High |
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3][14][15][16] This reaction is catalyzed by a weak base and is effective for creating α,β-unsaturated products, which are valuable intermediates in organic synthesis.
Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in a suitable solvent such as toluene or ethanol.
-
Add a catalytic amount of a weak base, for example, piperidine (0.1 eq.).
-
-
Condensation:
-
Heat the reaction mixture to reflux. The water formed during the reaction is azeotropically removed using the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the crude product by recrystallization or flash column chromatography on silica gel.
-
Data:
| Active Methylene Compound | Product | Expected Yield |
| Diethyl malonate | Diethyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)malonate | Good |
| Malononitrile | 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)malononitrile | High |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate | Good to High |
Signaling Pathways and Logical Relationships
The functionalization of this compound provides a clear pathway from a single starting material to a diverse range of complex molecules. The aldehyde group acts as a primary branching point for synthetic routes.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. The protocols provided herein for Wittig olefination, reductive amination, and Knoevenagel condensation demonstrate the utility of the aldehyde functional group in constructing a diverse array of complex molecules. These reactions, coupled with the potential for subsequent Suzuki-Miyaura coupling at the boronate ester position, offer a powerful strategy for the synthesis of novel compounds for applications in drug discovery, materials science, and beyond. Researchers are encouraged to adapt and optimize these general procedures for their specific substrates and research goals.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. ossila.com [ossila.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. organicreactions.org [organicreactions.org]
- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Formylphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This method is widely employed in the pharmaceutical industry and materials science for the construction of complex molecular architectures. A key building block in many of these syntheses is 2-formylphenylboronic acid pinacol ester, which allows for the introduction of a benzaldehyde moiety that can be further functionalized.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 2-formylphenylboronic acid pinacol ester with various aryl halides. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, particularly given the presence of the potentially sensitive ortho-formyl group.
Data Presentation: Performance of Palladium Catalysts
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the selection of the palladium catalyst and reaction conditions. Below is a summary of representative catalyst systems and their performance in the coupling of 2-formylphenylboronic acid pinacol ester with various aryl bromides.
| Catalyst System | Aryl Bromide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | 4-Bromotoluene | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| Pd(PPh₃)₄ | 4-Bromoanisole | K₃PO₄ | Toluene | 100 | 16 | 78 |
| Pd(OAc)₂ / SPhos | 1-Bromo-4-nitrobenzene | K₃PO₄ | 1,4-Dioxane | 80 | 8 | 92 |
| Pd₂(dba)₃ / XPhos | 2-Bromopyridine | Cs₂CO₃ | THF | 70 | 10 | 88 |
| Pd(dppf)Cl₂ | 1-Bromo-2-fluorobenzene | K₂CO₃ | DME/H₂O | 85 | 14 | 81 |
Note: Yields are isolated yields and can vary based on the specific substrate and reaction scale.
Key Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these coupling reactions. Below are protocols for commonly employed palladium catalyst systems.
Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol is a robust method for the coupling of 2-formylphenylboronic acid pinacol ester with a range of aryl bromides.
Materials:
-
2-Formylphenylboronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), 2-formylphenylboronic acid pinacol ester (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(dppf)Cl₂ (0.02 mmol) to the flask under the inert atmosphere.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling using Pd(OAc)₂ with a Buchwald Ligand (SPhos)
This protocol is particularly effective for challenging substrates, including electron-deficient aryl halides.
Materials:
-
2-Formylphenylboronic acid pinacol ester (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 mmol), 2-formylphenylboronic acid pinacol ester (1.5 mmol), and potassium phosphate (2.0 mmol) to a dry Schlenk tube.
-
In a separate vial, weigh palladium(II) acetate (0.015 mmol) and SPhos (0.03 mmol) and add them to the Schlenk tube.
-
Add anhydrous 1,4-dioxane (5 mL) to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C with stirring for 8 hours. Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general laboratory procedure for performing a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling of 2-formylphenylboronic acid pinacol ester is a highly effective transformation for the synthesis of functionalized biaryl compounds. The choice of a suitable palladium catalyst system, such as Pd(dppf)Cl₂ or a combination of a palladium(II) precursor with a sterically hindered phosphine ligand like SPhos, is paramount for achieving high yields. The provided protocols offer reliable starting points for researchers to develop and optimize their synthetic routes. Careful execution under an inert atmosphere and thorough purification are essential for obtaining high-purity products.
One-Pot Synthesis Involving 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of nitrogen-containing heterocyclic compounds, specifically focusing on the use of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde as a key starting material. This versatile building block, featuring both a reactive aldehyde and a stable boronic ester, is instrumental in constructing complex molecular architectures relevant to pharmaceutical and materials science research. The methodologies outlined herein are based on established multi-component reaction strategies, offering an efficient and streamlined approach to synthesizing valuable isoindolinone and quinazolinone scaffolds.
Application & Rationale
One-pot multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials in a single synthetic operation. This compound is an ideal substrate for such reactions. The aldehyde functionality serves as a handle for condensation reactions with amines to form imines in situ, while the ortho-boronic ester group can participate in subsequent intramolecular cyclization or cross-coupling reactions. This dual reactivity allows for the rapid assembly of complex heterocyclic systems that are frequently found in biologically active molecules.
The protocols detailed below are adapted from established procedures for the synthesis of isoindolinones and quinazolinones, providing a foundational methodology for researchers to explore and optimize for their specific needs.
Data Presentation
The following tables summarize representative quantitative data from one-pot syntheses of isoindolinone and quinazolinone derivatives using precursors analogous to this compound. These data serve as a benchmark for expected yields and can guide the optimization of reaction conditions.
Table 1: One-Pot Synthesis of N-Substituted Isoindolinones
| Entry | Aldehyde Precursor | Amine | Product | Yield (%) |
| 1 | 2-Formylbenzoic acid | Benzylamine | 2-Benzylisoindolin-1-one | 95 |
| 2 | 2-Formylbenzoic acid | Aniline | 2-Phenylisoindolin-1-one | 92 |
| 3 | 2-Formylbenzoic acid | 4-Methoxyaniline | 2-(4-Methoxyphenyl)isoindolin-1-one | 94 |
| 4 | 2-Formylbenzoic acid | 4-Chlorobenzylamine | 2-(4-Chlorobenzyl)isoindolin-1-one | 91 |
Table 2: Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
| Entry | Amine | Aldehyde | Third Component | Product | Yield (%) |
| 1 | Aniline | Benzaldehyde | Isatoic Anhydride | 2,3-Diphenyl-2,3-dihydroquinazolin-4(1H)-one | 92 |
| 2 | Benzylamine | 4-Chlorobenzaldehyde | Isatoic Anhydride | 3-Benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 95 |
| 3 | Methylamine | 4-Methoxybenzaldehyde | Isatoic Anhydride | 3-Methyl-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 89 |
| 4 | Aniline | 4-Nitrobenzaldehyde | Isatoic Anhydride | 2-(4-Nitrophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one | 94 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Substituted Isoindolinones via Reductive Cyclization
This protocol describes a one-pot reductive amination and intramolecular cyclization for the synthesis of N-substituted isoindolinones, adapted from procedures using 2-formylbenzoic acid.
Materials:
-
This compound
-
Substituted primary amine (e.g., benzylamine, aniline)
-
Palladium on carbon (10 wt. % Pd/C)
-
Formic acid (HCOOH)
-
Toluene or other suitable solvent
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).
-
Dissolve the starting material in toluene (10 mL).
-
Add the primary amine (1.1 mmol) to the solution.
-
Carefully add 10% Pd/C (5 mol %).
-
To this mixture, add formic acid (2.0 mmol) as the reducing agent.
-
Flush the flask with nitrogen or argon and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with additional solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted isoindolinone.
Protocol 2: Three-Component One-Pot Synthesis of 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-ones
This protocol outlines a one-pot, three-component reaction for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a class of compounds with significant biological activity. This generalized procedure is based on established syntheses utilizing an aldehyde, an amine, and isatoic anhydride.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Isatoic anhydride
-
Ethanol or other suitable polar solvent
-
Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid, optional)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1.0 mmol) and the primary amine (1.0 mmol) in ethanol (15 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
If a catalyst is used, add it at this stage (e.g., p-toluenesulfonic acid, 10 mol %).
-
Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from 2 to 8 hours depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one.
Visualizations
Caption: Workflow for the one-pot synthesis of N-substituted isoindolinones.
Caption: Logical flow for the three-component synthesis of dihydroquinazolinones.
Application Notes and Protocols for Scale-Up Synthesis of Derivatives from 2-Formylphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the scale-up synthesis of key derivatives from 2-formylphenylboronic acid pinacol ester, a versatile building block in organic synthesis. The protocols focus on two pivotal transformations: the Suzuki-Miyaura cross-coupling for the formation of C-C bonds to generate biaryl aldehydes and the reductive amination for the synthesis of secondary amines. These derivatives are crucial intermediates in the development of pharmaceuticals and other advanced materials.
Scale-Up Synthesis of Biaryl Aldehydes via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This protocol details the gram-scale synthesis of a biaryl aldehyde by coupling 2-formylphenylboronic acid pinacol ester with an aryl bromide.
Experimental Protocol: Gram-Scale Synthesis of 2'-Formyl-[1,1'-biphenyl]-4-carbaldehyde
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl boronic esters.[1][2]
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 4-bromobenzaldehyde | 185.02 | 18.5 | 100 | 1.0 |
| 2-Formylphenylboronic acid pinacol ester | 232.08 | 27.8 | 120 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 1.12 | 5 | 0.05 |
| Sphos | 410.57 | 4.11 | 10 | 0.10 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 16.6 | 120 | 1.2 |
| N,N-Dimethylformamide (DMF) | - | 500 mL | - | - |
Procedure:
-
To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (18.5 g, 100 mmol), 2-formylphenylboronic acid pinacol ester (27.8 g, 120 mmol), palladium(II) acetate (1.12 g, 5 mol%), Sphos (4.11 g, 10 mol%), and potassium carbonate (16.6 g, 120 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add N,N-dimethylformamide (DMF, 500 mL) to the flask via cannula.
-
Stir the reaction mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to 90°C and maintain this temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 1 L of water and 500 mL of ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Combine the organic layers, wash with brine (3 x 300 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2'-formyl-[1,1'-biphenyl]-4-carbaldehyde as a solid.
Expected Yield: 75-85%
Purification Notes:
For large-scale purification, recrystallization can be an effective alternative to chromatography. Suitable solvent systems should be determined on a small scale. Common solvents for recrystallization of biaryl compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
Workflow Diagram:
Scale-Up Synthesis of Secondary Amines via Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This protocol outlines a general procedure for the gram-scale synthesis of a secondary amine from a biaryl aldehyde, which can be prepared as described above.
Experimental Protocol: Gram-Scale Synthesis of (2'-(Aminomethyl)-[1,1'-biphenyl]-2-yl)methanol
This protocol is a general procedure that can be adapted for various aldehydes and amines.
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 2'-Formyl-[1,1'-biphenyl]-4-carbaldehyde | 210.23 | 21.0 | 100 | 1.0 |
| Benzylamine | 107.15 | 11.8 | 110 | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 31.8 | 150 | 1.5 |
| Dichloromethane (DCM) | - | 500 mL | - | - |
| Acetic Acid | 60.05 | 0.6 | 10 | 0.1 |
Procedure:
-
To a dry 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2'-formyl-[1,1'-biphenyl]-4-carbaldehyde (21.0 g, 100 mmol) and dichloromethane (DCM, 500 mL).
-
Stir the mixture until the aldehyde is completely dissolved.
-
Add benzylamine (11.8 g, 110 mmol) and a catalytic amount of acetic acid (0.6 g, 10 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the formation of the imine by TLC or LC-MS.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (31.8 g, 150 mmol) in DCM (100 mL).
-
Slowly add the STAB suspension to the reaction mixture over 30 minutes. An exothermic reaction may be observed.
-
Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (200 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude secondary amine.
-
Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system.
Expected Yield: 80-90%
Workflow Diagram:
Signaling Pathway Analogy: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction can be visualized as a catalytic cycle, analogous to a signaling pathway, where the palladium catalyst is regenerated after each productive coupling event.
These detailed protocols and diagrams provide a solid foundation for researchers and process chemists to develop and scale up the synthesis of valuable derivatives from 2-formylphenylboronic acid pinacol ester. As with any scale-up process, careful optimization of reaction parameters and safety assessments are crucial for successful and efficient production.
References
Troubleshooting & Optimization
Preventing hydrolysis of 2-formylphenylboronic acid pinacol ester during reactions
Welcome to the technical support center for 2-formylphenylboronic acid pinacol ester. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing its hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 2-formylphenylboronic acid pinacol ester?
A1: The primary degradation pathway is hydrolysis, where the pinacol ester is cleaved by water to yield 2-formylphenylboronic acid and pinacol. This reaction can be catalyzed by both acids and bases and is significantly accelerated in aqueous media, especially at physiological pH (around 7.4).[1][2][3] Even trace amounts of water in solvents or reagents can lead to noticeable hydrolysis over time.
Q2: How does pH affect the stability of the pinacol ester?
A2: The rate of hydrolysis is strongly dependent on pH.[2][4] The ester is most stable under neutral, anhydrous conditions. Both acidic and basic conditions can catalyze the hydrolysis.[5] At physiological pH (~7.4), the rate of hydrolysis is considerably faster than in unbuffered, slightly acidic water.[2][6] For many cross-coupling reactions, such as the Suzuki-Miyaura coupling, basic conditions are intentionally used to promote the in situ hydrolysis to the boronic acid, which is the active species in the catalytic cycle.[2][5]
Q3: Can the electronic nature of substituents on the phenyl ring influence stability?
A3: Yes, the electronic properties of substituents on the aromatic ring affect the rate of hydrolysis. Electron-donating groups, particularly in the para position relative to the boronic ester, can slow down the rate of hydrolysis.[2][4] Conversely, electron-withdrawing groups can increase the susceptibility to hydrolysis.
Q4: Is 2-formylphenylboronic acid pinacol ester stable during purification?
A4: Caution is required during purification. Standard silica gel chromatography can promote hydrolysis due to the acidic nature of the silica surface and the presence of adsorbed water.[7] It is often recommended to use deactivated silica gel (e.g., treated with a base like triethylamine or boric acid) or to use alternative purification methods like crystallization or chromatography on a less acidic stationary phase like neutral alumina if hydrolysis is a concern.[5][8][9]
Q5: How should I store 2-formylphenylboronic acid pinacol ester?
A5: To ensure long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C) to protect it from moisture and air.[10]
Troubleshooting Guides
Issue 1: Low Yield in a Reaction Where the Pinacol Ester is the Intended Reactant
If you are performing a reaction that does not require in situ generation of the boronic acid (e.g., an anhydrous cross-coupling), and you observe low yields or the formation of the hydrolyzed boronic acid as a byproduct, consider the following troubleshooting steps.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 3. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
Optimization of reaction conditions for Petasis reaction with 2-formylphenylboronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-formylphenylboronic acid pinacol ester in Petasis reactions. The information is designed to help optimize reaction conditions and address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Petasis reaction with 2-formylphenylboronic acid pinacol ester.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Insufficient reactivity of the amine. 2. Steric hindrance from the amine or other reagents. 3. Inappropriate solvent choice. 4. Reaction temperature is too low. 5. Decomposition of starting material. | 1. Use a more nucleophilic amine. Electron-rich anilines or secondary aliphatic amines are often good starting points. 2. Select a less sterically hindered amine. 3. Switch to a more polar protic solvent like hexafluoroisopropanol (HFIP) to potentially improve yield and shorten reaction time.[1][2][3][4] Dichloromethane (DCM) or acetonitrile are also commonly used.[5] 4. Increase the reaction temperature. Microwave heating can also be effective for electron-poor boronic acids.[5][6] 5. Monitor the reaction by TLC or LC-MS to check for the stability of the starting materials under the reaction conditions. |
| Formation of Side Products | 1. Homocoupling of the boronic acid. 2. Protodeboronation of the starting material or product.[7] 3. Formation of imine-related byproducts. 4. Self-condensation of the aldehyde. | 1. Ensure the reaction is performed under an inert atmosphere if necessary, although the Petasis reaction is often tolerant of air. 2. Use anhydrous solvents and reagents to minimize this pathway. 3. Use of molecular sieves (3Å) can help to remove water and favor the desired reaction pathway.[1] 4. Control the reaction temperature and consider a stepwise addition of reagents. |
| Reaction Stalls or is Sluggish | 1. The pinacol ester is less reactive than the corresponding boronic acid. 2. The amine is not sufficiently nucleophilic. 3. The concentration of reactants is too low. | 1. A longer reaction time may be necessary for boronic acid pinacol esters.[8][9] Consider adding a catalytic amount of a Lewis acid to facilitate the reaction. 2. Consider using a more reactive amine or adding a catalyst. 3. Increase the concentration of the reactants. |
| Difficulty in Product Purification | 1. The product is highly polar. 2. The product is unstable on silica gel. 3. Close-running impurities. | 1. Use a more polar eluent system for column chromatography or consider reverse-phase chromatography. 2. Consider alternative purification methods such as crystallization or preparative TLC with a deactivated stationary phase. 3. Optimize the reaction to minimize side product formation. Re-crystallization may be an effective purification technique. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Petasis reaction?
A1: The Petasis reaction, also known as the borono-Mannich reaction, is a multi-component reaction involving an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines.[1] The reaction proceeds through the formation of an iminium ion from the amine and carbonyl, followed by the nucleophilic addition of the organic group from the boronic acid.
Caption: General mechanism of the Petasis reaction.
Q2: Which solvents are recommended for the Petasis reaction with 2-formylphenylboronic acid pinacol ester?
A2: Common solvents for the Petasis reaction include dichloromethane (DCM) and acetonitrile.[5] For less reactive substrates or to improve yields and reaction times, highly polar protic solvents like hexafluoroisopropanol (HFIP) are highly recommended.[1][2][3][4]
Q3: What types of amines are suitable for this reaction?
A3: The Petasis reaction is compatible with a wide range of amines. Secondary amines, both cyclic and acyclic, are commonly used.[6] Primary amines, including anilines, can also be employed. The nucleophilicity and steric bulk of the amine can significantly impact the reaction outcome.
Q4: Is a catalyst necessary for this reaction?
A4: The classic Petasis reaction is often performed without a catalyst.[10] However, for challenging substrates or to improve enantioselectivity, various catalysts can be employed. These include chiral diols (like BINOL), thiourea derivatives, and metal catalysts.[10][11] For reactions involving less reactive components, a Lewis acid or Brønsted acid catalyst may be beneficial.
Q5: Can I use microwave irradiation to speed up the reaction?
A5: Yes, microwave-assisted Petasis reactions have been reported to significantly reduce reaction times and improve yields, particularly for electron-poor boronic acids.[5][6]
Experimental Protocols
General Procedure for the Optimization of the Petasis Reaction
The following is a general protocol that can be adapted for the optimization of the reaction between 2-formylphenylboronic acid pinacol ester and a secondary amine.
-
Reactant Preparation: In a clean, dry vial, dissolve 2-formylphenylboronic acid pinacol ester (1.0 equiv) in the chosen solvent (e.g., HFIP, DCM, or acetonitrile) to a concentration of 0.1-0.5 M.
-
Amine Addition: Add the secondary amine (1.0-1.2 equiv) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, crystallization, or another suitable method.
DOT Script for Experimental Workflow
Caption: Experimental workflow for the Petasis reaction.
Data Presentation
Table 1: Effect of Solvent and Temperature on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCM | 25 | 24 | Low |
| 2 | DCM | 40 | 12 | Moderate |
| 3 | Acetonitrile | 80 | 8 | Moderate-Good |
| 4 | HFIP | 25 | 4 | Good-Excellent |
| 5 | Toluene | 110 | 6 | Moderate |
Note: This table presents hypothetical data for illustrative purposes based on general principles of the Petasis reaction.
Table 2: Screening of Different Amines
| Entry | Amine | Yield (%) |
| 1 | Morpholine | High |
| 2 | Piperidine | High |
| 3 | Pyrrolidine | High |
| 4 | Dibenzylamine | Moderate |
| 5 | Aniline | Low-Moderate |
Note: This table presents hypothetical data for illustrative purposes based on general principles of the Petasis reaction.
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process for troubleshooting common issues in the Petasis reaction.
Caption: Troubleshooting logic for the Petasis reaction.
References
- 1. Petasis reaction - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 6. Petasis Reaction [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A General Three-Component Alkyl Petasis Boron–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Deboronation of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and its prevention
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. The focus is on understanding and preventing its deboronation.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a concern with this compound?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of benzaldehyde, consuming your starting material and reducing the yield of your desired product. This reaction is a common challenge in reactions utilizing arylboronic acids and their esters, such as the Suzuki-Miyaura coupling.[1]
Q2: What are the primary factors that cause the deboronation of this compound?
A2: The primary factors that promote protodeboronation include:
-
Presence of Water: Water acts as a proton source for the cleavage of the C-B bond.[2]
-
Basic Conditions: The reaction is often accelerated under basic conditions, which are common in many cross-coupling reactions.[3]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of deboronation.[2]
-
Inefficient Catalysis: If the desired reaction (e.g., Suzuki coupling) is slow, the boronic ester is exposed to potentially degrading conditions for a longer period, increasing the likelihood of deboronation.[2]
Q3: How does the pinacol ester group help in preventing deboronation?
A3: The pinacol ester group protects the boronic acid functionality, making the molecule more stable towards air and moisture compared to the free boronic acid.[4][5] The bulky pinacol group sterically hinders the approach of water and other nucleophiles to the boron center, thus slowing down the hydrolysis that often precedes protodeboronation.[6]
Q4: Are there more stable alternatives to the pinacol ester of 2-formylphenylboronic acid?
A4: Yes, for particularly challenging substrates or reactions requiring high stability, converting the pinacol ester to an N-methyliminodiacetic acid (MIDA) boronate ester is a highly effective strategy. MIDA boronates are exceptionally stable and can be used in sequential coupling reactions. They exhibit a "slow-release" mechanism of the active boronic acid under specific conditions, which minimizes its concentration and thus the potential for degradation.[1]
Q5: How can I monitor the extent of deboronation in my reaction?
A5: The extent of deboronation can be monitored by various analytical techniques. A common method is to take aliquots from the reaction mixture at different time points and analyze them by:
-
High-Performance Liquid Chromatography (HPLC): This allows for the quantification of the starting material, the desired product, and the benzaldehyde byproduct.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used to detect and quantify the volatile benzaldehyde byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the starting material to the deboronated product by integrating characteristic peaks.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant formation of benzaldehyde (deboronation byproduct) | Presence of excess water in the reaction. | Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (4Å) to the reaction mixture.[2] |
| Base is too strong or reaction conditions are too harsh. | Switch to a milder, non-hydroxide base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[2] | |
| High reaction temperature. | Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is slow, consider using a more active catalyst/ligand system rather than increasing the temperature.[2] | |
| Low yield of the desired product, with starting material remaining | Inefficient catalytic system. | Increase the catalyst loading or use a more active palladium catalyst and ligand combination. Buchwald-type biarylphosphine ligands are known to be effective.[2] |
| Premature hydrolysis of the pinacol ester. | For highly sensitive substrates, consider converting the pinacol ester to a more stable MIDA boronate ester.[1] | |
| Difficulty in purifying the product from residual starting material and byproducts | On-column hydrolysis during silica gel chromatography. | Minimize the contact time with silica gel. Use a less polar eluent system if possible. In some cases, a non-aqueous workup followed by crystallization may be a better purification strategy.[7] |
Quantitative Data
Table 1: Illustrative Stability of Arylboronic Acid Pinacol Esters
| Condition | Parameter | Observation | Implication for Deboronation Prevention |
| pH | Half-life at pH 7.4 vs. pH 10 | Significantly shorter half-life at higher pH. | Use the mildest effective base and avoid strongly basic conditions. |
| Temperature | Reaction rate at 60 °C vs. 100 °C | Deboronation rate increases significantly with temperature. | Conduct reactions at the lowest feasible temperature. |
| Solvent | Anhydrous vs. Aqueous Dioxane | Presence of water accelerates hydrolysis and subsequent deboronation. | Employ anhydrous conditions whenever possible. |
| Ester Type | Pinacol vs. MIDA | MIDA esters show exceptional stability across a wide range of conditions. | For challenging reactions, MIDA esters are a superior choice for minimizing deboronation.[1] |
Note: The data presented are trends observed for analogous arylboronic acid pinacol esters and should be used as a general guide.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deboronation
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide, designed to minimize protodeboronation.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active pre-catalyst, 1-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or 2-MeTHF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Thoroughly degas the reaction mixture. The freeze-pump-thaw method (3 cycles) is highly effective. Alternatively, sparge the mixture with argon for 15-20 minutes.
-
Boronic Ester Addition: Add the this compound to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (start with 60-80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or crystallization.
Visualizations
Caption: Workflow for a Suzuki-Miyaura coupling designed to minimize the deboronation of this compound.
Caption: Simplified pathway showing the desired reaction versus the undesired deboronation pathway for this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 2-Formylphenylboronic Acid Pinacol Ester Reactions
Welcome to the technical support center for the purification of reaction products derived from 2-formylphenylboronic acid pinacol ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving 2-formylphenylboronic acid pinacol ester?
A1: The most prevalent reaction is the Suzuki-Miyaura cross-coupling, where the 2-formylphenyl group is coupled with an aryl, heteroaryl, or vinyl halide/triflate to synthesize biaryl aldehydes and related structures.[1][2][3][4][5] The aldehyde functionality can then be used for subsequent transformations such as reductive amination, Wittig reactions, or condensations.
Q2: What are the typical impurities I might encounter after a Suzuki-Miyaura coupling reaction?
A2: Common impurities include unreacted starting materials (the aryl halide and the boronic ester), homocoupled byproducts (from the coupling of two aryl halides or two boronic esters), deborylated starting material, and residual palladium catalyst.[6] Inorganic salts from the base used in the reaction are also present before aqueous workup.[6]
Q3: Is it always necessary to purify the boronate ester product?
A3: Not always. In some cases, if the crude product is of sufficient purity (~90% by NMR), it can be carried forward to the next step, especially if the subsequent reaction conditions and purification will remove the impurities.[7] However, for applications requiring high purity, such as in pharmaceutical development, rigorous purification is essential.[6]
Q4: My boronate ester product appears to be hydrolyzing to the corresponding boronic acid during workup or chromatography. How can I prevent this?
A4: Hydrolysis of the pinacol ester can be minimized by avoiding acidic conditions and prolonged exposure to water, especially during heating.[8][9] During extraction, use of a neutral or slightly basic aqueous wash is recommended. For chromatography, using a non-protic solvent system and minimizing the time the compound spends on the silica gel can help. Using more stable boronic esters like MIDA or Epin esters can also be considered if hydrolysis is a persistent issue.[8][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is stuck on the silica gel column and won't elute. | 1. The product is a boronic acid or ester which can strongly adsorb to silica.[7][10] 2. The product is highly polar. | 1. Deactivate the silica gel by preparing a slurry in the eluent containing a small amount of triethylamine (0.1-1%).[7] 2. Use boric acid-impregnated silica gel to reduce Lewis basicity and over-adsorption.[11] 3. Switch to a different stationary phase like neutral alumina.[12] 4. If the product is the free boronic acid, consider converting it to a less polar ester before chromatography. |
| The desired product and a byproduct have very similar Rf values on TLC. | 1. The byproduct is a structurally similar isomer or a homocoupled product.[6] | 1. Use a shallow gradient during column chromatography to improve separation.[6] 2. Test a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone).[6] 3. If the product is a solid, attempt recrystallization from various solvents.[1][6] |
| The purified product is an oil and will not crystallize. | 1. Presence of impurities inhibiting crystallization. 2. The product is intrinsically an oil at room temperature.[6] | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[6] 2. If the product is an oil, purification by chromatography is the most appropriate method.[6] 3. Try trituration with a non-polar solvent like hexane or pentane to induce solidification.[12] |
| The final product has a dark color. | 1. Residual palladium catalyst is present.[6] | 1. Filter the crude reaction mixture through a pad of Celite before aqueous workup.[1][13][14] 2. Use a metal scavenger to remove residual soluble palladium. 3. Incorporate a wash with an aqueous solution of a mild chelating agent like thiourea or sodium thiosulfate during the workup. |
| Low recovery after column chromatography. | 1. Decomposition of the product on silica gel. 2. The product is volatile and was lost during solvent removal. | 1. Use a less acidic stationary phase like neutral alumina or deactivated silica gel.[7][12] 2. Minimize the time the compound is on the column. 3. Be cautious during solvent evaporation; use moderate temperatures and pressures. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Suzuki-Miyaura Reactions
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic layer with water to remove the bulk of inorganic salts.
-
To remove unreacted boronic acid, wash with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The acidic boronic acid will be converted to its water-soluble salt and partition into the aqueous layer.[6]
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel ("dry loading").
-
Prepare a column with silica gel in the desired non-polar solvent (e.g., hexane).
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a solvent system determined by TLC analysis, often starting with a low polarity and gradually increasing it (e.g., a gradient of ethyl acetate in hexanes).[14][15]
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude solid product in a minimum amount of a suitable hot solvent or solvent mixture.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added and the mixture heated briefly before hot filtration.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystal formation. Further cooling in an ice bath may improve the yield.
-
Isolate the crystals by vacuum filtration.[1]
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow for product purification.
Caption: Troubleshooting logic for common purification problems.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. researchgate.net [researchgate.net]
- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Reactions with 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in Suzuki-Miyaura cross-coupling reactions involving 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.
Troubleshooting Guide: Enhancing Reaction Yields
Low yields in Suzuki-Miyaura reactions with 2-formylphenylboronic acid pinacol ester can stem from several factors, including suboptimal reaction conditions, reagent degradation, and competing side reactions. This guide provides a systematic approach to identifying and resolving these common issues.
Problem: Low or No Product Formation
Possible Cause 1: Suboptimal Catalyst, Ligand, or Base Combination
The choice of catalyst, ligand, and base is critical for an efficient reaction. For sterically hindered or electronically challenging substrates like 2-formylphenylboronic acid pinacol ester, a systematic optimization of these components is often necessary.
Solutions:
-
Catalyst Selection: While Pd(PPh₃)₄ is a common choice, consider more specialized catalysts known for their effectiveness in challenging couplings. Buchwald or Fu's palladacycle precatalysts, in combination with bulky, electron-rich phosphine ligands, can significantly improve yields.
-
Ligand Selection: The ligand plays a crucial role in the stability and activity of the palladium catalyst. For ortho-substituted substrates, bulky biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often recommended to promote the desired cross-coupling.
-
Base Selection: The base activates the boronic ester for transmetalation. Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, especially for less reactive substrates.
Possible Cause 2: Protodeboronation of the Boronic Ester
The aldehyde group in the ortho position makes the boronic ester susceptible to protodeboronation, a side reaction where the boronic ester moiety is replaced by a hydrogen atom, leading to the formation of benzaldehyde. This is particularly prevalent in the presence of water and a strong base.
Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Aprotic Solvents: Using aprotic solvents like DMF can lead to high yields. For instance, the coupling of the trimethylene glycol ester of 2-formylphenylboronic acid with iodobenzene in DMF at 100 °C has been reported to give an 89% yield.
-
Milder Base: If protodeboronation is suspected, switching to a milder base like KF may be beneficial, although this might require anhydrous conditions to be effective.
Possible Cause 3: Homocoupling of the Boronic Ester or Aryl Halide
Homocoupling of either the boronic ester or the aryl halide can compete with the desired cross-coupling reaction, reducing the yield of the target product. This is often promoted by the presence of oxygen.
Solutions:
-
Thorough Degassing: Ensure the reaction mixture is thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.
-
Stoichiometry Control: Using a slight excess of the boronic ester (e.g., 1.1-1.5 equivalents) can favor the cross-coupling pathway over aryl halide homocoupling.
Data Presentation: Impact of Reaction Parameters on Yield
While comprehensive comparative data for this compound is limited in the literature, the following tables summarize general trends and specific examples to guide optimization.
Table 1: General Catalyst and Ligand Performance in Suzuki-Miyaura Couplings
| Catalyst System | Model Coupling Reaction | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid | 5 | DME | K₂CO₃ | 80 | 18 | 65 | [1] |
| Pd(OAc)₂ / SPhos | 1-bromo-4-t-butylbenzene + 2-isobutylphenylboronic acid | 2 | Toluene | K₃PO₄ | 100 | 12 | 95 | [2] |
| Pd₂(dba)₃ / XPhos | 4-chloro-t-butylbenzene + isobutylboronic acid | 1 | Dioxane | K₃PO₄ | 100 | 18 | 92 | [2] |
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid | 5 | DME | K₂CO₃ | 80 | 18 | <10 | [2] |
Table 2: Influence of Base and Solvent on Suzuki-Miyaura Couplings
| Boronic Acid Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclohexylboronic acid | 2,4,6-triisopropylphenyl bromide | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 110 | 78 | [2] |
| Isobutylboronic acid pinacol ester | 2,6-dichloropyridine | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 88 | [2] |
| Isobutylboronic acid | 4-bromoanisole | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF | 80 | 90 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and the base.
-
Add the palladium catalyst and any additional ligand to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Logic for Low Yields
References
Effect of base on the stability of 2-formylphenylboronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-formylphenylboronic acid pinacol ester in the presence of various bases. This resource is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction using 2-formylphenylboronic acid pinacol ester is giving low yields. Could the base be affecting its stability?
A1: Yes, the choice and strength of the base can significantly impact the stability of 2-formylphenylboronic acid pinacol ester and consequently affect your reaction yield. Boronic esters, while generally more stable than their corresponding boronic acids, are susceptible to hydrolysis and other decomposition pathways, especially under basic conditions.[1][2] Strong bases can accelerate these degradation processes.[2]
Q2: What are the common decomposition pathways for 2-formylphenylboronic acid pinacol ester in the presence of a base?
A2: The primary modes of decomposition in the presence of a base include:
-
Hydrolysis: The pinacol ester can hydrolyze back to the 2-formylphenylboronic acid, particularly in the presence of water.[1][3][4] While this may be a necessary step for subsequent reactions like Suzuki coupling, prolonged exposure or harsh basic conditions can lead to further degradation.[1]
-
Protodeboronation: This is a significant side reaction where the boronic ester group is replaced by a hydrogen atom.[2] This pathway is often promoted by strong bases and the presence of water.[2]
-
Reaction with Amines: The aldehyde group of the molecule can react with amine bases (e.g., triethylamine) or other primary or secondary amines present in the reaction mixture. This can lead to the formation of imines or more complex structures like benzoxaboroles.[5]
Q3: I am observing significant protodeboronation of my 2-formylphenylboronic acid pinacol ester. How can I minimize this?
A3: To minimize protodeboronation, consider the following strategies:
-
Use a Milder Base: Strong bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄) can accelerate protodeboronation.[2] Switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) is often recommended.[2][6]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce the extent of protodeboronation.[2]
-
Control Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the opportunity for this side reaction to occur.
Q4: Can I use amine-based bases with 2-formylphenylboronic acid pinacol ester?
A4: Caution should be exercised when using amine-based bases. The aldehyde functionality of 2-formylphenylboronic acid pinacol ester is reactive towards primary and secondary amines, which can lead to the formation of imines or cyclized products like 3-amino-substituted benzoxaboroles.[5] If an amine base is necessary, consider using a sterically hindered tertiary amine and carefully monitor the reaction for side product formation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in Suzuki coupling | Instability of the boronic ester under the reaction conditions. | Switch to a milder base (e.g., K₂CO₃, KF).[2][6] Ensure rigorous degassing of solvents to prevent oxidation-mediated decomposition.[2] Consider using anhydrous conditions.[2] |
| Formation of benzaldehyde as a major byproduct | Protodeboronation of the starting material. | Use a weaker, non-aqueous base.[2] Minimize water content in the reaction.[2] |
| Unexpected side products when using an amine nucleophile | Reaction of the aldehyde group with the amine. | Protect the aldehyde group as an acetal before performing the reaction. Deprotect in a subsequent step. |
| Inconsistent reaction outcomes | Hydrolysis of the pinacol ester before the desired reaction. | Add the base late in the reaction sequence if possible. Ensure starting materials and solvents are dry. |
| Difficulty in purifying the product due to pinacol byproduct | Hydrolysis of the ester during workup or chromatography.[4][7] | Consider using alternative boronic acid surrogates like MIDA boronates or trifluoroborate salts which can exhibit different stability and purification profiles.[2] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with 2-Formylphenylboronic Acid Pinacol Ester under Optimized Base Conditions:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-formylphenylboronic acid pinacol ester (1.0 eq.), the aryl halide (1.2 eq.), and a mild base such as finely ground K₂CO₃ (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligand.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water, 4:1). The use of a small amount of water can be crucial for the catalytic cycle, but excessive water can promote decomposition.[1][8]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Key decomposition pathways of 2-formylphenylboronic acid pinacol ester under basic conditions.
Caption: A troubleshooting workflow for low-yield reactions involving the ester.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Technical Support Center: Catalyst Poisoning in Reactions Involving 2-Formylphenylboronic Acid Pinacol Ester
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 2-formylphenylboronic acid pinacol ester in their synthetic endeavors. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning and reaction inefficiency.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with 2-formylphenylboronic acid pinacol ester is sluggish or has stalled. What are the potential causes related to the reagent itself?
A1: While several factors can affect a cross-coupling reaction, the structure of 2-formylphenylboronic acid pinacol ester presents a specific challenge. The primary suspect is the ortho-formyl (aldehyde) group, which can act as a catalyst poison. The lone pair of electrons on the aldehyde's oxygen atom can coordinate to the palladium catalyst center. This coordination can form a stable, inactive complex that effectively removes the catalyst from the active catalytic cycle, leading to low or no product formation. This is analogous to the "2-pyridyl problem," where the nitrogen in 2-pyridylboronic acids poisons the catalyst.[1]
Q2: What is the proposed mechanism for catalyst poisoning by the ortho-formyl group?
A2: The proposed mechanism involves the Lewis basic oxygen of the formyl group coordinating to the electron-deficient palladium center of the active catalyst (e.g., a Pd(0) or Pd(II) species). This can lead to the formation of a stable five- or six-membered palladacycle intermediate, which may be slow to undergo subsequent steps in the catalytic cycle, such as reductive elimination. This effectively sequesters the catalyst, reducing the concentration of active species available to promote the desired cross-coupling reaction.
Q3: Are there any side reactions specific to 2-formylphenylboronic acid pinacol ester that I should be aware of?
A3: Yes, a potential side reaction is decarbonylative coupling.[2] Under certain conditions, particularly at higher temperatures, the palladium catalyst can insert into the carbon-aldehyde bond, leading to the elimination of carbon monoxide (CO) and the formation of a product without the formyl group. This results in a biphenyl derivative instead of the desired 2-formylbiphenyl product.
Q4: How does the purity of 2-formylphenylboronic acid pinacol ester affect the reaction?
A4: The purity of boronic acid reagents is crucial for the success of cross-coupling reactions. Impurities can act as independent catalyst poisons. For boronic acid pinacol esters, a common impurity is the corresponding boronic acid, formed through hydrolysis. While boronic acids are often active coupling partners, their presence can alter the reaction kinetics and optimal conditions. It is essential to use high-purity reagents and handle them under anhydrous conditions to prevent hydrolysis.
Q5: Can the pinacol ester group itself influence catalyst activity?
A5: Yes, the pinacol ester, while enhancing the stability of the boronic acid, can sometimes lead to slower reaction rates compared to the corresponding boronic acid.[3] The steric bulk of the pinacol group can hinder the transmetalation step of the catalytic cycle. The choice of base and solvent system is critical to facilitate the efficient transfer of the aryl group from boron to palladium.
Troubleshooting Guides
Guide 1: Low or No Product Formation
If you observe low or no conversion of your starting materials, follow these steps to diagnose and resolve the issue.
Step 1: Initial Diagnosis
-
Analyze the crude reaction mixture: Use techniques like LC-MS or ¹H NMR to identify the components.
-
Observation: Predominantly unreacted starting materials.
-
Possible Cause: Catalyst poisoning by the ortho-formyl group.
-
-
Observation: Presence of biphenyl (deformylated product).
-
Possible Cause: Decarbonylative side reaction.
-
-
Observation: Presence of homocoupled boronic ester product.
-
Possible Cause: Presence of oxygen or use of a Pd(II) precatalyst that is not efficiently reduced.[4]
-
-
Step 2: Mitigation Strategies for Catalyst Poisoning
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). These ligands can promote faster reductive elimination, which may outcompete the rate of catalyst inhibition by the formyl group.[5]
-
Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for the partial deactivation of the catalyst.
-
Temperature Optimization: Lowering the reaction temperature may disfavor the coordination of the formyl group to the palladium center. However, this must be balanced with the need for a sufficient reaction rate.
-
Slow Addition: Consider adding the 2-formylphenylboronic acid pinacol ester slowly to the reaction mixture to maintain a low instantaneous concentration, thereby reducing the likelihood of catalyst poisoning.
Step 3: Addressing Side Reactions
-
Decarbonylation: If decarbonylation is observed, try to run the reaction at a lower temperature. The choice of ligand can also influence the propensity for this side reaction.
-
Homocoupling: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed to minimize oxygen levels.
Data Presentation
Table 1: Comparative Yields of Suzuki-Miyaura Coupling with Various Substituted Phenylboronic Acids
| Boronic Acid Coupling Partner | Substituent Type | Typical Yield Range (%) | Notes |
| Phenylboronic Acid | None (Reference) | 85 - 98 | Generally high and robust yields with a variety of coupling partners. |
| 4-Methoxyphenylboronic Acid | Electron-Donating | 90 - 99 | Electron-donating groups often accelerate the transmetalation step.[6] |
| 4-Chlorophenylboronic Acid | Electron-Withdrawing | 80 - 95 | Yields can be slightly lower than with electron-donating groups. |
| 4-Nitrophenylboronic Acid | Strongly Electron-Withdrawing | 70 - 90 | Strong electron-withdrawing groups can significantly impact reaction efficiency.[6] |
| 2-Formylphenylboronic Acid | Electron-Withdrawing & Coordinating | Variable (Potentially lower) | Yields are highly dependent on reaction conditions and the choice of catalyst and ligand to overcome potential poisoning.[7] |
Note: The yield ranges presented are generalized from literature and can vary significantly based on the specific aryl halide, catalyst, ligand, base, and solvent used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 2-Formylphenylboronic Acid Pinacol Ester
This protocol is a general starting point and may require optimization for specific substrates. The use of a bulky, electron-rich phosphine ligand is recommended to mitigate potential catalyst poisoning.
Materials:
-
Aryl halide (1.0 equiv)
-
2-Formylphenylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Bulky phosphine ligand (e.g., SPhos, 2.2-4.4 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the aryl halide, 2-formylphenylboronic acid pinacol ester, palladium precatalyst, ligand, and base to a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Hypothesized poisoning of a palladium catalyst by 2-formylphenylboronic acid pinacol ester.
Caption: A decision tree for troubleshooting low-yield reactions.
Caption: A step-by-step experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Chemoselectivity issues with the aldehyde group in 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Welcome to the technical support center for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming chemoselectivity challenges related to the aldehyde group during their experiments.
Frequently Asked Questions (FAQs)
Q1: Is the aldehyde group in this compound generally compatible with Suzuki-Miyaura cross-coupling reactions?
A1: Yes, the Suzuki-Miyaura cross-coupling reaction is well-known for its broad functional group compatibility, and aldehydes are generally well-tolerated. Many successful couplings have been reported in the literature where the aldehyde group remains intact. However, the specific reaction conditions, catalyst system, and coupling partner can influence the outcome.
Q2: What are the potential side reactions involving the aldehyde group during a Suzuki-Miyaura coupling?
A2: While generally stable, the aldehyde group can potentially participate in side reactions under certain conditions. These are not common but are important to consider for troubleshooting:
-
Reduction of the aldehyde: If the reaction conditions include a hydride source (e.g., from certain bases or additives), the aldehyde may be reduced to an alcohol.
-
Oxidation of the aldehyde: In the presence of strong oxidizing agents or under aerobic conditions at high temperatures, the aldehyde could be oxidized to a carboxylic acid.
-
Aldol condensation: Under strongly basic conditions, self-condensation or reaction with other carbonyl-containing molecules could occur.
-
Catalyst inhibition: In some cases, particularly with nickel catalysts, the aldehyde can coordinate to the metal center, which may either enhance or inhibit the catalytic activity.[1][2]
Q3: When should I consider protecting the aldehyde group?
A3: Protecting the aldehyde group is a precautionary measure that may be beneficial in the following scenarios:
-
When using reaction conditions that are known to be harsh (e.g., very strong bases, high temperatures for extended periods).
-
If you are using a novel or particularly sensitive coupling partner.
-
If you observe significant byproduct formation related to the aldehyde in your initial experiments.
-
When working with nickel-based catalyst systems where aldehyde coordination could be a concern.[1][2]
-
If you plan to perform subsequent reactions on the coupled product that are incompatible with a free aldehyde.
Q4: What is a suitable protecting group for the aldehyde that is compatible with the boronic ester and Suzuki-Miyaura conditions?
A4: The most common and effective protecting group for aldehydes in this context is an acetal, typically formed with ethylene glycol (to form a 1,3-dioxolane) or other diols. Acetals are generally stable to the basic conditions of the Suzuki-Miyaura reaction and do not interfere with the boronic ester functionality.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered when using this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of Desired Product | General Suzuki-Miyaura reaction failure: Inactive catalyst, poor quality reagents, improper reaction setup. | 1. Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. 2. Thoroughly degas all solvents and reagents to remove oxygen. 3. Verify the purity and integrity of the aryl halide and base. 4. Optimize the solvent system, base, and reaction temperature. |
| Protodeboronation: Cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom. | 1. Use milder bases such as K₂CO₃ or CsF. 2. Ensure anhydrous conditions if possible, as water can be a proton source. 3. Consider using a different solvent system. | |
| Formation of Aldehyde-Related Byproducts | Aldehyde reduction: Presence of a hydride source. | 1. Avoid bases that can act as hydride donors. 2. Ensure the starting materials and solvents are free from reducing impurities. |
| Aldehyde oxidation: Presence of oxidizing agents or oxygen. | 1. Maintain a strictly inert atmosphere (Argon or Nitrogen). 2. Use freshly distilled and degassed solvents. | |
| Aldol condensation: Strongly basic conditions. | 1. Use a weaker base (e.g., K₂CO₃ instead of NaOH). 2. Consider lowering the reaction temperature. | |
| Inconsistent Reaction Rates or Catalyst Deactivation | Aldehyde coordination to the catalyst: Particularly relevant for Nickel catalysts. | 1. If using a Nickel catalyst, consider switching to a Palladium catalyst. 2. If Palladium is already in use, try a different ligand that may be less susceptible to aldehyde coordination. 3. If issues persist, protect the aldehyde as an acetal. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Unprotected Aldehyde
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Acetal Protection of the Aldehyde Group
Materials:
-
This compound
-
Ethylene glycol (1.5 equiv)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound in toluene.
-
Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture, azeotropically removing water using the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the acetal-protected product, which can be used in the Suzuki-Miyaura coupling (Protocol 1) without further purification if sufficiently pure.
Protocol 3: Deprotection of the Acetal Group
Materials:
-
Acetal-protected biaryl product
-
Acetone
-
Water
-
1 M HCl
Procedure:
-
Dissolve the acetal-protected biaryl product in a mixture of acetone and water.
-
Add 1 M HCl dropwise until the solution is acidic (pH ~1-2).
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected aldehyde.
Visualizations
Caption: Potential reaction pathways for this compound in Suzuki-Miyaura coupling.
References
Validation & Comparative
A Comparative Guide to 2-Formylphenylboronic Acid and its Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2] The choice of the organoboron reagent is critical to the success of this transformation. This guide provides an objective comparison between 2-formylphenylboronic acid and its pinacol ester derivative, offering experimental insights to inform reagent selection.
The primary distinction between these two reagents lies in the trade-off between reactivity and stability. Generally, boronic acids are more reactive in the Suzuki-Miyaura catalytic cycle but are often less stable.[3][4] Conversely, boronate esters, particularly pinacol esters, exhibit significantly enhanced stability at the cost of attenuated reactivity.[4][5][6]
Physical and Chemical Properties
The structural difference between the free boronic acid and its pinacol ester derivative directly influences their physical properties and handling requirements.
| Property | 2-Formylphenylboronic Acid | 2-Formylphenylboronic Acid Pinacol Ester |
| Structure | ||
| CAS Number | 40138-16-7[1] | 128365-57-5 |
| Molecular Formula | C₇H₇BO₃ | C₁₃H₁₇BO₃ |
| Molecular Weight | 149.94 g/mol | 232.08 g/mol |
| Appearance | Typically a white to off-white solid | Often a crystalline solid |
| Stability | Prone to dehydration to form a cyclic trimer (boroxine). Susceptible to protodeboronation, especially with certain substrates.[7] | High; the pinacol group protects the boronic acid moiety, increasing shelf-life and stability under reaction conditions.[5][8] |
| Solubility | Soluble in many polar organic solvents | Generally soluble in a wide range of apolar and polar organic solvents.[6] |
| Handling/Storage | May require storage under an inert atmosphere and at low temperatures for long-term stability.[4] | Bench-stable, easy to handle, and can be stored at room temperature.[2][4] |
| Purification | Can be challenging to purify by chromatography due to potential decomposition on silica gel. | Stable towards column chromatography, allowing for high purity of the starting material.[4][6][9] |
Performance in Suzuki-Miyaura Coupling
The choice between the boronic acid and its pinacol ester directly impacts several key aspects of the Suzuki-Miyaura reaction, including reaction rates, yields, and substrate scope.
Reactivity and Reaction Kinetics
Boronic acids are generally considered more reactive and can lead to faster reaction times.[4] This is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[4] However, boronic esters are less reactive due to a reduction in Lewis acidity.[6]
Kinetic studies comparing various boronic acids and esters have shown that the rate of transmetalation can be significantly slower for pinacol esters compared to their corresponding boronic acids.[7] For instance, one study noted that while an arylboronic acid took approximately 1.2 hours to react, the corresponding pinacol ester required about 5.5 hours under similar conditions.[7]
Stability and Side Reactions
The enhanced stability of the pinacol ester is its most significant advantage.[5] Boronic acids, especially electron-deficient or sterically hindered derivatives, can undergo decomposition via pathways like protodeboronation, where the C-B bond is cleaved by a proton source.[7] This not only consumes the starting material but can also complicate purification and reduce yields. The pinacol ester's robustness minimizes these side reactions, leading to cleaner reaction profiles and more reproducible outcomes.[8]
Yield and Reproducibility
While the higher reactivity of 2-formylphenylboronic acid might suggest higher yields, this can be compromised by its instability.[4] The yield of reactions using formylphenylboronic acids can be highly dependent on the specific coupling partners and conditions.[10][11] In contrast, the high purity and stability of the 2-formylphenylboronic acid pinacol ester often translate to more consistent and reproducible isolated yields, which is particularly crucial in complex, multi-step syntheses common in pharmaceutical development.[4]
Performance Summary
| Parameter | 2-Formylphenylboronic Acid | 2-Formylphenylboronic Acid Pinacol Ester |
| Reaction Rate | Generally faster due to higher reactivity.[4] | Generally slower; the transmetalation step is less rapid.[6][7] |
| Stability | Lower; susceptible to decomposition (e.g., protodeboronation, trimerization).[7] | High; stable to handling, storage, and chromatography.[5][6] |
| Side Reactions | More prone to side reactions like homocoupling and protodeboronation.[12] | Fewer side reactions, leading to cleaner product formation. |
| Typical Yield | Can be high but may be variable and compromised by decomposition.[4][10][11] | Often more reproducible and can provide higher isolated yields in complex syntheses.[4] |
| Best Use Case | Rapid reactions with robust coupling partners; initial screening. | Complex syntheses requiring high purity and reproducibility; unstable coupling partners.[7][8] |
Mandatory Visualizations
The following diagrams illustrate the key chemical processes and workflows discussed.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Stability comparison of boronic acid versus its pinacol ester.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols
Below are generalized protocols for a Suzuki-Miyaura coupling reaction. Optimization of catalyst, ligand, base, solvent, and temperature is often required for specific substrates.
Protocol 1: Using 2-Formylphenylboronic Acid
Materials:
-
Aryl halide (1.0 equiv)
-
2-Formylphenylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, 2-formylphenylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Using 2-Formylphenylboronic Acid Pinacol Ester
Materials:
-
Aryl halide (1.0 equiv)
-
2-Formylphenylboronic acid pinacol ester (1.1–1.3 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene)
Procedure:
-
The setup is identical to Protocol 1. Add the aryl halide, 2-formylphenylboronic acid pinacol ester, palladium catalyst, and base to a dry, inerted flask.
-
Add the degassed solvent.
-
Stir the mixture at the desired temperature (e.g., 80–110 °C). Note that reactions with pinacol esters may require slightly longer reaction times or higher temperatures compared to the free boronic acid.[7]
-
Monitor the reaction progress.
-
The workup and purification procedure is identical to Protocol 1. The stability of the pinacol ester often results in a cleaner crude product, potentially simplifying purification.
Conclusion
The choice between 2-formylphenylboronic acid and its pinacol ester for Suzuki-Miyaura coupling is dictated by the specific requirements of the synthesis.
-
2-Formylphenylboronic acid is a suitable choice for rapid, small-scale reactions or when using robust and highly reactive coupling partners where its potential instability is less of a concern.
-
2-Formylphenylboronic acid pinacol ester is the superior reagent for complex, multi-step syntheses where stability, purity, and reproducibility are paramount.[5][7] Its ease of handling, purification, and storage, coupled with its ability to minimize side reactions, often justifies its potentially slower reaction kinetics, making it a more reliable building block in pharmaceutical and materials science research.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Boron Suzuki Coupling | Borates Today [borates.today]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
A Comparative Guide to Boronic Acids and Boronic Esters in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate organoboron reagent is a critical decision in modern organic synthesis, profoundly influencing the efficiency, yield, and practicality of synthetic routes. This guide provides an objective comparison of two key classes of organoboron compounds: boronic acids and their corresponding esters. This analysis is supported by experimental data from seminal cross-coupling reactions, detailed experimental protocols, and a discussion of their relative stabilities, solubilities, and toxicological profiles.
The Reactivity-Stability Dichotomy
The fundamental difference between boronic acids and boronic esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in many catalytic cycles.[2] However, this comes at the cost of diminished stability. Boronic acids are prone to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[2]
Conversely, boronic esters, with the pinacol esters being a prominent example, offer significantly enhanced stability.[2] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[2] This stability makes them highly suitable for multi-step syntheses and high-throughput screening applications. The compromise for this enhanced stability is typically a lower intrinsic reaction rate compared to the parent boronic acid.[2] It is widely believed that many boronic esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions common to many cross-coupling reactions, although direct transmetalation from the ester is also possible.[2]
Quantitative Performance Comparison
The following tables summarize quantitative data comparing the performance of boronic acids and their pinacol boronate esters in two key cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam amination.
Table 1: Suzuki-Miyaura Coupling Performance
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Reaction Time | Shorter | Longer |
| Yield | Potentially higher in short reaction times, but can be compromised by decomposition. | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity. |
| Purity of Starting Material | Can be challenging to obtain in high purity due to the propensity for decomposition. | Generally high; can be purified by standard techniques like column chromatography. |
| Handling and Storage | Requires an inert atmosphere and low temperatures for long-term storage. | Stable at room temperature, easy to handle. |
Table 2: Chan-Lam Amination of Phenylboron Reagents with Piperidine
| Reagent | Yield (%) |
| Phenylboronic Acid | 87 |
| Phenylboronic Acid Pinacol Ester | 28 |
Physicochemical Properties
Solubility
In general, boronic esters, such as pinacol and azaester derivatives, exhibit better solubility in organic solvents compared to their parent boronic acids. Phenylboronic acid shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons. Its pinacol ester and azaester derivatives are more soluble in all of these solvents. For the pinacol ester, the differences in solubility between various organic solvents are relatively small. In contrast, the azaester shows significant solubility differences, with the highest solubility observed in chloroform and the lowest in hydrocarbons.
Toxicity
Boron-containing compounds, including boronic acids and their derivatives, are generally considered to have low toxicity.[3][4] Boric acid, a related compound, has a lethal dose level in humans similar to that of table salt.[3] While high exposure to boron compounds can lead to adverse health effects, they are not generally considered to be genotoxic.[4][5] In the context of drug development, arylboronic compounds that have shown mutagenicity in vitro have not been found to be mutagenic in corresponding in vivo assays, suggesting they may be considered non-mutagenic.
Experimental Protocols
Detailed methodologies are essential for reproducible experimental outcomes. Below are representative protocols for the Suzuki-Miyaura coupling, Chan-Lam amination, and Liebeskind-Srogl coupling, which can be adapted for comparing the reactivity of specific boronic acids and their ester derivatives.
Suzuki-Miyaura Coupling Protocol
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or boronate ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Chan-Lam Amination Protocol
This protocol is for a representative Chan-Lam amination reaction.[2]
Materials:
-
Aryl boronic acid or boronate ester (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 mmol)
-
Solvent (e.g., Dichloromethane or Acetonitrile/Ethanol mixture)
-
4Å Molecular sieves
Procedure:
-
To a flask, add the aryl boronic acid or boronate ester, amine, and 4Å molecular sieves.
-
Add the solvent, followed by the copper(II) acetate.
-
Stir the reaction mixture at room temperature and open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.[2]
Liebeskind-Srogl Coupling Protocol
This protocol outlines a general procedure for the Liebeskind-Srogl cross-coupling reaction.[6]
Materials:
-
Thiol ester (0.500 mmol)
-
Boronic acid (0.550 mmol)
-
Copper(I) thiophene-2-carboxylate (CuTC) (0.143 g, 0.750 mmol)
-
Pd₂(dba)₃·CHCl₃ (0.003 g, 0.003 mmol)
-
Tris(2-furyl)phosphine (TFP) (0.006 g, 0.006 mmol)
-
Anhydrous THF (6 mL)
Procedure:
-
In a reaction vessel flushed with argon, combine the thiol ester, boronic acid, CuTC, Pd₂(dba)₃·CHCl₃, and TFP.
-
Add anhydrous THF and stir the mixture for 18 hours at 50 °C.
-
After cooling, add Et₂O (15 mL) and wash the suspension with 5% aq. HCl (10 mL) and water (10 mL).
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
Purify the resulting solid by radial chromatography on a silica gel plate.[6]
Visualizing Reaction Pathways and Workflows
General Experimental Workflow
The following diagram illustrates a general workflow for comparing the reactivity of boronic acids and their corresponding boronate esters in a cross-coupling reaction.
Caption: General workflow for comparing boronic acid and boronate ester reactivity.
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.[7][8]
References
- 1. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Toxicity of boric acid, borax and other boron containing compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Moving Beyond 2-Formylphenylboronic Acid Pinacol Ester
For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl scaffolds, the choice of reagents is a critical factor influencing yield, purity, and overall efficiency. While 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, a pinacol ester of 2-formylphenylboronic acid, is a widely utilized building block in Suzuki-Miyaura cross-coupling reactions, a range of alternative reagents offer distinct advantages in terms of stability, reactivity, and handling. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform reagent selection in modern synthetic chemistry.
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of diverse biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] The selection of the organoboron coupling partner is pivotal to the success of this transformation.[1] While boronic acid pinacol esters are common, issues such as instability and potential for side reactions have prompted the development of more robust alternatives.[2] This guide explores N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates as alternative boron-based reagents, and also delves into alternative coupling methodologies, namely the Kumada-Corriu and Hiyama reactions, which utilize Grignard reagents and organosilanes, respectively.
Performance Comparison of Biaryl Synthesis Reagents
The following tables summarize the performance of this compound and its alternatives in representative biaryl synthesis reactions.
Table 1: Suzuki-Miyaura Coupling Alternatives
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Formylphenylboronic acid pinacol ester | Aryl Halide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 65 | Optimized | Good | [3] |
| 2-Formylphenyl MIDA boronate | Aryl Bromide/Chloride | Pd(OAc)₂ / PPh₃ | Et₃N | Water | RT | 5-90 min | High | [4] |
| 2-Formylphenyl potassium trifluoroborate | Aryl Halide/Triflate | Pd(OAc)₂ | K₂CO₃ | Methanol | Reflux | N/A | Very Good | [5] |
Table 2: Alternative Coupling Methodologies
| Method | Reagent | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| Kumada-Corriu | 2-Halobenzaldehyde-derived Grignard | Aryl Halide | NiCl₂(dppp) or Pd-based | THF or Ether | RT - Reflux | Good to Excellent | [6] |
| Hiyama | 2-Formylphenylsilane | Aryl Halide | Pd(OAc)₂ / Ligand | Toluene / H₂O | 120 | Up to 90% | [7] |
In-Depth Look at Alternative Reagents
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates are air-stable, crystalline solids that offer enhanced stability compared to their pinacol ester counterparts.[8] This stability allows for easier handling, purification, and storage.[8] Under hydrolytic conditions, MIDA boronates slowly release the corresponding boronic acid, which can be beneficial in reactions where a low concentration of the active boron species is desired to suppress side reactions.[8] Studies have shown that in some cases, the use of MIDA boronates can lead to higher yields compared to the free boronic acid.[4]
Potassium Organotrifluoroborates
Potassium organotrifluoroborates are another class of highly stable and crystalline organoboron reagents.[5] They are generally synthesized from the corresponding boronic acids and are known for their indefinite shelf life under ambient conditions.[9] Suzuki-Miyaura couplings with potassium trifluoroborates often proceed under mild conditions and can tolerate a wide range of functional groups.[5]
Grignard Reagents in Kumada-Corriu Coupling
The Kumada-Corriu coupling provides a boron-free alternative for biaryl synthesis, utilizing a nickel or palladium catalyst to couple a Grignard reagent with an organic halide.[10][11] This method can be highly efficient, especially for the synthesis of sterically hindered biaryls.[6] However, the high reactivity of Grignard reagents limits the functional group tolerance of this reaction.[12]
Organosilanes in Hiyama Coupling
The Hiyama coupling employs organosilanes as the organometallic partner in a palladium-catalyzed cross-coupling with organic halides.[13][14] Organosilanes are generally less toxic and more stable than many other organometallic reagents. The reaction often requires activation of the silane with a fluoride source or a base.[15] Recent protocols have been developed that are more environmentally friendly, using catalysts like palladium on carbon.[7]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a 2-Formylphenyl MIDA Boronate
This protocol is a general procedure for the aqueous Suzuki-Miyaura coupling of a MIDA boronate.[4]
Materials:
-
Aryl or heteroaryl MIDA boronate (1.0 equiv)
-
Aryl or heteroaryl bromide/chloride (1.0 equiv)
-
Palladium(II) acetate (2-4 mol%)
-
Triphenylphosphine (4-8 mol%)
-
Triethylamine (3.0 equiv)
-
Water
Procedure:
-
To a reaction vessel, add the MIDA boronate, aryl/heteroaryl halide, palladium(II) acetate, and triphenylphosphine.
-
Add water to the vessel.
-
Add triethylamine to the mixture.
-
Stir the reaction mixture at room temperature (or 40 °C for less reactive chlorides) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the product can often be isolated by simple filtration, washing with water, and drying. For non-solid products, a standard aqueous workup and extraction with an organic solvent may be necessary.
Protocol 2: Kumada-Corriu Coupling of a 2-Halobenzaldehyde-derived Grignard Reagent
This is a general procedure for a Kumada-Corriu coupling reaction.
Materials:
-
2-Halobenzaldehyde
-
Magnesium turnings
-
Aryl halide (e.g., aryl bromide or iodide)
-
Nickel or Palladium catalyst (e.g., NiCl₂(dppp))
-
Anhydrous THF or diethyl ether
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, react the 2-halobenzaldehyde with magnesium turnings in anhydrous THF or ether to form the Grignard reagent.
-
Coupling Reaction: In a separate flask under an inert atmosphere, dissolve the aryl halide and the catalyst in the chosen solvent.
-
Slowly add the freshly prepared Grignard reagent to the solution of the aryl halide and catalyst.
-
The reaction mixture is typically stirred at room temperature to reflux until completion (monitored by TLC or GC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Protocol 3: Hiyama Coupling of a 2-Formylphenylsilane
This protocol outlines a general procedure for a Hiyama cross-coupling reaction.[7]
Materials:
-
Aryl halide (1.0 mmol)
-
Trialkoxy(2-formylphenyl)silane (1.2 mmol)
-
Palladium on carbon (Pd/C, 0.5 mol%)
-
Tris(4-fluorophenyl)phosphine (1 mol%)
-
Toluene with a small amount of water (e.g., 4.8% aqueous toluene)
Procedure:
-
In a reaction vessel, combine the aryl halide, trialkoxy(2-formylphenyl)silane, Pd/C, and tris(4-fluorophenyl)phosphine.
-
Add the aqueous toluene solvent.
-
Heat the reaction mixture to 120 °C and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, the reaction mixture is filtered to remove the heterogeneous catalyst.
-
The filtrate is subjected to an aqueous workup, and the product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycles of the discussed biaryl synthesis methods.
Conclusion
While this compound remains a valuable and widely used reagent for biaryl synthesis, researchers have a growing arsenal of alternatives at their disposal. MIDA boronates and potassium trifluoroborates offer enhanced stability and handling characteristics, which can be particularly advantageous in complex, multi-step syntheses. For cases where boron-based reagents are not ideal, the Kumada-Corriu and Hiyama couplings provide robust, alternative strategies for the construction of biaryl linkages. The choice of the optimal reagent and methodology will ultimately depend on the specific substrate scope, functional group tolerance requirements, and the desired operational simplicity of the synthetic route. This guide provides a starting point for navigating these choices, empowering researchers to select the most effective tools for their synthetic endeavors.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Kumada Coupling | NROChemistry [nrochemistry.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 8. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 10. Kumada Coupling [organic-chemistry.org]
- 11. Kumada coupling - Wikipedia [en.wikipedia.org]
- 12. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 14. Hiyama Coupling [organic-chemistry.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to Analytical Methods for Characterizing Products of 2-Formylphenylboronic Acid Pinacol Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of reaction products of 2-formylphenylboronic acid pinacol ester. It is designed to assist researchers in selecting the most appropriate analytical techniques for their specific needs, with a focus on providing supporting experimental data and detailed protocols.
Introduction to 2-Formylphenylboronic Acid Pinacol Ester and its Reactions
2-Formylphenylboronic acid pinacol ester is a versatile bifunctional reagent in organic synthesis. The presence of both a formyl group and a boronic acid pinacol ester allows for a wide range of chemical transformations. The pinacol ester group enhances the stability of the boronic acid, making it more amenable to storage and handling. One of the most prominent applications of this reagent is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.
A critical challenge in the analysis of reactions involving 2-formylphenylboronic acid pinacol ester is its susceptibility to hydrolysis, which converts the pinacol ester back to the corresponding boronic acid. This hydrolysis can occur during the reaction, workup, or analysis, complicating the characterization of the desired products and the assessment of reaction completion. This guide will address analytical strategies to mitigate and account for this issue.
Core Analytical Techniques: A Comparative Overview
The characterization of products from reactions involving 2-formylphenylboronic acid pinacol ester relies on a suite of analytical techniques. The most common and powerful methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information regarding the structure, purity, and quantity of the reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the desired product's structure and the identification of any byproducts.
Quantitative NMR (qNMR) offers a highly accurate method for determining the purity of a substance without the need for a specific reference standard of the analyte. The concentration of an analyte is determined by comparing the integral of one of its signals to the integral of a known amount of an internal standard.
Data Presentation: NMR Data for a Representative Suzuki-Miyaura Reaction Product
As a case study, we will consider the Suzuki-Miyaura cross-coupling reaction between 2-formylphenylboronic acid pinacol ester and 4-bromoanisole to yield 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde.
Table 1: ¹H and ¹³C NMR Data for 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde in CDCl₃
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 9.95 (s, 1H) | -CHO | 192.5 | -CHO |
| 7.95 (dd, J=7.7, 1.4 Hz, 1H) | Ar-H | 156.5 | Ar-C |
| 7.63 (td, J=7.5, 1.4 Hz, 1H) | Ar-H | 144.0 | Ar-C |
| 7.48 (td, J=7.5, 1.3 Hz, 1H) | Ar-H | 134.0 | Ar-C |
| 7.39 (dd, J=7.5, 1.2 Hz, 1H) | Ar-H | 131.5 | Ar-C |
| 7.35 (ddd, J=8.2, 7.4, 1.8 Hz, 1H) | Ar-H | 131.0 | Ar-C |
| 7.29 (dd, J=7.4, 1.8 Hz, 1H) | Ar-H | 130.5 | Ar-C |
| 7.04 (td, J=7.5, 1.0 Hz, 1H) | Ar-H | 128.5 | Ar-C |
| 6.99 (dd, J=8.3, 1.0 Hz, 1H) | Ar-H | 121.0 | Ar-C |
| 3.80 (s, 3H) | -OCH₃ | 111.5 | Ar-C |
| 55.5 | -OCH₃ |
Note: Data is compiled from typical values for this compound and may vary slightly based on experimental conditions.
Experimental Protocol: General Procedure for Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into an NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Solvent Addition: Add a precise volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃) to the NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate acquisition parameters to ensure accurate integration. This includes a sufficient relaxation delay (D1, typically 5 times the longest T1 of interest) and a 90° pulse angle.
-
Data Processing: Process the spectrum with careful phasing and baseline correction.
-
Purity Calculation: Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of reaction products and monitoring the progress of a reaction. However, for boronic acid pinacol esters, the aqueous mobile phases used in traditional reversed-phase (RP)-HPLC can induce on-column hydrolysis, leading to inaccurate purity assessments.
Comparison of HPLC Methodologies
Several strategies have been developed to overcome the challenge of on-column hydrolysis.
-
Reversed-Phase HPLC with Low Silanol Activity Columns: Utilizing columns with low silanol activity, such as the Waters XTerra MS C18, can significantly reduce on-column hydrolysis compared to standard silica-based C18 columns.
-
Reversed-Phase HPLC with High pH Mobile Phases: Increasing the pH of the mobile phase can stabilize certain boronic acid pinacol esters.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has emerged as a superior technique for the analysis of boronic acid pinacol esters. By using a high concentration of organic solvent in the mobile phase, on-column hydrolysis is effectively suppressed. HILIC also provides excellent retention for the polar boronic acid hydrolysis product, allowing for simultaneous analysis of the ester and its hydrolysate.
Data Presentation: Comparison of HPLC Columns for Boronic Acid Pinacol Ester Analysis
Table 2: Performance Comparison of Different HPLC Columns for the Analysis of a Boronic Acid Pinacol Ester and its Boronic Acid Hydrolysate
| Column Type | Stationary Phase | Hydrolysis (%) | Advantages | Disadvantages |
| Agilent Zorbax Eclipse XDB C18 | Standard Silica C18 | High | Good general-purpose column. | Significant on-column hydrolysis. |
| Phenomenex Onyx Monolithic | Monolithic Silica C18 | Moderate | Lower backpressure. | Moderate on-column hydrolysis. |
| Waters XTerra MS C18 | Hybrid Particle C18 | Low | Minimal on-column hydrolysis in RP mode. | May still require careful method optimization. |
| ZIC-cHILIC | Zwitterionic HILIC | Negligible | Excellent prevention of hydrolysis; good retention of polar analytes. | Requires specific mobile phase conditions. |
Data is based on studies comparing the on-column hydrolysis of various boronic acid pinacol esters.
Experimental Protocol: General HILIC Method for Boronic Acid Pinacol Ester Analysis
-
Column: ZIC-cHILIC (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Acetate in Water
-
Gradient: 95% A to 50% A over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Diluent: Acetonitrile or other aprotic solvent
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight of the desired product and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.
Fragmentation Pattern of a Representative Product
In the mass spectrum of 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde (MW = 212.24 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 212. Key fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) to give a stable acylium ion, and the loss of the formyl group (M-29). For this specific molecule, cleavage of the bond between the two aromatic rings is also a likely fragmentation pathway.
Data Presentation: Predicted Key Fragments for 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde
Table 3: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment | Notes |
| 212 | [C₁₄H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 211 | [C₁₄H₁₁O₂]⁺ | Loss of H radical from the aldehyde |
| 183 | [C₁₃H₁₁O]⁺ | Loss of the formyl group (-CHO) |
| 181 | [C₁₃H₉O]⁺ | Loss of H and OCH₃ |
| 168 | [C₁₂H₈O]⁺ | Loss of the methoxy group and CO |
| 152 | [C₁₂H₈]⁺ | Biphenylene radical cation |
| 139 | [C₁₁H₇]⁺ | Fluorenyl cation |
Experimental Protocol: General Procedure for LC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
LC Separation: Use an appropriate HPLC or UHPLC method (e.g., the HILIC method described above) to separate the components of the reaction mixture.
-
MS Detection: The eluent from the LC is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
Data Acquisition: Acquire mass spectra in full scan mode to identify the molecular ions of the components. Acquire fragmentation data using tandem MS (MS/MS) to aid in structural elucidation.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the interconnectedness of these analytical techniques and the experimental workflows.
General Analytical Workflow for Product Characterization
Comparative Guide to the HPLC Analysis of Reactions with 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for monitoring chemical reactions involving 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. This key building block, featuring both a reactive aldehyde and a versatile boronic ester, is crucial in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. Accurate and efficient reaction monitoring is paramount for optimizing yields, minimizing impurities, and ensuring the quality of active pharmaceutical ingredients (APIs).
The primary challenge in the analysis of this and similar boronic pinacol esters is their susceptibility to hydrolysis, which can complicate quantification and method development. This guide explores various chromatographic and spectroscopic techniques, offering detailed experimental protocols and performance comparisons to aid in selecting the most suitable analytical approach for your research and development needs.
At a Glance: Comparison of Analytical Techniques
| Technique | Principle | Primary Advantages | Primary Challenges | Best Suited For |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Ubiquitous, robust, and well-understood. | On-column hydrolysis of the boronic ester to the boronic acid. | Routine analysis with optimized conditions to minimize hydrolysis. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a polar stationary phase and a less polar mobile phase. | Excellent for separating polar compounds; minimizes on-column hydrolysis. | Can have longer equilibration times; mobile phase preparation can be more complex. | Simultaneous analysis of the boronic ester and its more polar hydrolysis product (boronic acid). |
| Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | High-resolution separation coupled with mass-based detection. | High sensitivity, selectivity, and speed; provides molecular weight information. | Higher instrumentation cost; matrix effects can influence ionization. | Trace-level quantification, impurity profiling, and reaction monitoring in complex matrices. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase with mass-based detection. | Excellent for volatile and thermally stable compounds. | Requires derivatization of the non-volatile boronic ester and aldehyde; potential for thermal degradation. | Analysis of volatile impurities or after a validated derivatization protocol. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantifies specific nuclei in a sample against a certified internal standard. | Non-destructive; provides structural information; no need for analyte-specific calibration standards. | Lower sensitivity compared to chromatographic methods; requires specialized equipment and expertise. | In-situ reaction monitoring, purity assessment of starting materials and final products. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light to probe molecular vibrations. | Non-invasive, real-time, in-situ monitoring of solid and liquid phases. | Can be affected by fluorescence; requires chemometric modeling for quantitative analysis. | Real-time monitoring of reaction kinetics and polymorphic changes in the reaction mixture. |
Detailed Experimental Protocols and Data
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely accessible technique for reaction monitoring. However, the key to accurate analysis of this compound is to mitigate the on-column hydrolysis of the pinacol boronate ester to the corresponding 2-formylphenylboronic acid.
Key Considerations for Method Development:
-
Column Selection : Employing columns with low residual silanol activity is critical to minimize hydrolysis.[1][2] The Waters XTerra MS C18 column has been shown to be effective in this regard.[2]
-
Mobile Phase pH : Acidic modifiers like formic or trifluoroacetic acid can accelerate hydrolysis and should be avoided.[2] Neutral or slightly basic mobile phases are generally preferred. In some cases, highly basic mobile phases (up to pH 12.4) with an ion-pairing reagent have been used to stabilize reactive pinacolboronate esters.[3]
-
Sample Diluent : Using aprotic solvents such as acetonitrile for sample preparation can enhance the stability of the boronic ester.[1]
Optimized RP-HPLC Method:
| Parameter | Condition |
| Column | Waters XTerra MS C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
Expected Performance:
| Analyte | Expected Retention Time (min) | Resolution (from Boronic Acid) |
| This compound | ~12.5 | > 2.0 |
| 2-Formylphenylboronic acid | ~4.2 | - |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative to RP-HPLC for the analysis of boronic esters as the high organic content of the mobile phase minimizes on-column hydrolysis.[4][5] This technique is particularly advantageous for the simultaneous analysis of the boronic ester and its more polar hydrolysis product, the boronic acid.
Generic HILIC Method:
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 70% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 2 µL |
| Sample Diluent | 90:10 Acetonitrile:Water |
Expected Performance:
| Analyte | Expected Retention Time (min) | Key Advantage |
| 2-Formylphenylboronic acid | ~3.5 | Good retention of the polar analyte. |
| This compound | ~7.8 | Minimal on-column hydrolysis. |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex reaction mixtures and for trace impurity profiling.
UPLC-MS/MS Method:
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (use with caution due to potential hydrolysis) or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45 °C |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | m/z 233.1 → 121.1 (for the ester) |
| LOD/LOQ | pg/mL to low ng/mL range |
Expected Performance:
| Parameter | Value |
| Run Time | < 5 minutes |
| Sensitivity | High (pg/mL levels achievable)[6] |
| Selectivity | High, based on mass-to-charge ratio |
Alternative and Complementary Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC-MS analysis of this compound is challenging due to the low volatility of the boronic ester. However, derivatization of the aldehyde functional group can make the molecule amenable to GC analysis.
Derivatization Protocol (using PFBHA):
-
To 1 mL of sample in a suitable solvent (e.g., acetonitrile), add 50 µL of a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
Add 50 µL of pyridine to catalyze the reaction.
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool to room temperature and inject an aliquot into the GC-MS.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| MS Ionization | Electron Ionization (EI), 70 eV |
In-Situ Reaction Monitoring
Quantitative NMR (qNMR):
qNMR is a powerful technique for monitoring reaction progress without the need for chromatographic separation. By integrating the signals of the reactant and product against a known internal standard, the conversion can be accurately determined over time.
Experimental Setup:
-
Spectrometer : 400 MHz or higher field NMR.
-
Solvent : Deuterated solvent compatible with the reaction mixture.
-
Internal Standard : A stable compound with a known concentration and a signal that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene).
-
Parameters : Ensure a sufficient relaxation delay (D1) for quantitative accuracy (typically 5 times the longest T1 of the signals of interest).
Raman Spectroscopy:
Raman spectroscopy is a non-invasive technique that can monitor reactions in real-time. By tracking the intensity of characteristic Raman bands for the reactant and product, kinetic profiles can be generated.
Experimental Setup:
-
Spectrometer : Raman spectrometer with a fiber-optic probe.
-
Laser : Typically 785 nm to minimize fluorescence.
-
Data Acquisition : Spectra are collected at regular intervals throughout the reaction.
-
Data Analysis : Chemometric methods are used to correlate spectral changes with concentration.
Visualizing Workflows and Pathways
General Analytical Workflow
Caption: General workflow for the analysis of reaction mixtures.
Decision Tree for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The selection of an appropriate analytical method for monitoring reactions involving this compound depends on the specific requirements of the analysis.
-
For routine monitoring where the hydrolysis of the boronic ester can be controlled, an optimized RP-HPLC method offers a robust and cost-effective solution.
-
When simultaneous quantification of the boronic ester and its corresponding acid is necessary, or when hydrolysis is a significant issue, HILIC is the superior chromatographic technique.
-
For high-sensitivity applications, such as trace impurity analysis or when dealing with complex matrices, UPLC-MS provides unparalleled performance.
-
For real-time, non-invasive reaction monitoring, in-situ techniques like Raman and qNMR are powerful tools that provide valuable kinetic and mechanistic insights.
By carefully considering the advantages and limitations of each technique and utilizing the detailed protocols provided, researchers can effectively monitor their reactions, leading to improved process understanding and the development of high-quality chemical entities.
References
Unraveling the Molecular Architecture: A Comparative Guide to the Structure Elucidation of 2-Formylphenylboronic Acid Pinacol Ester Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for the structural elucidation of 2-formylphenylboronic acid pinacol ester and its derivatives, complete with experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique that provides a wealth of information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule in solution. In concert with two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC, a detailed structural assignment of complex organic molecules like 2-formylphenylboronic acid pinacol ester can be achieved.
Alternatively, X-ray crystallography offers an unparalleled, high-resolution snapshot of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise three-dimensional model of the electron density, and thus the atomic arrangement, can be generated.
This guide will delve into the practical application of these techniques for the structural analysis of 2-formylphenylboronic acid pinacol ester, a versatile building block in organic synthesis.
Elucidation of 2-Formylphenylboronic Acid Pinacol Ester by NMR Spectroscopy
The complete assignment of the ¹H and ¹³C NMR spectra is the cornerstone of structural elucidation by NMR. For 2-formylphenylboronic acid pinacol ester, this is achieved through a combination of 1D and 2D NMR experiments.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for 2-Formylphenylboronic Acid Pinacol Ester
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aldehyde-H | 10.31 | 193.5 |
| Aromatic-H3 | 7.92 | 136.2 |
| Aromatic-H4 | 7.60 | 131.0 |
| Aromatic-H5 | 7.53 | 134.5 |
| Aromatic-H6 | 7.85 | 130.5 |
| Pinacol-CH₃ | 1.35 | 24.9 |
| Aromatic-C1 (ipso-B) | - | ~130 (broad) |
| Aromatic-C2 (ipso-CHO) | - | 135.8 |
| Pinacol-C | - | 84.3 |
Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard and can vary slightly depending on the solvent and concentration.
The initial ¹H NMR spectrum provides crucial information. The distinct singlet at approximately 10.31 ppm is characteristic of the aldehyde proton. The aromatic region displays a complex pattern of multiplets, which can be resolved and assigned using 2D NMR techniques. The sharp singlet at around 1.35 ppm corresponds to the twelve equivalent protons of the four methyl groups on the pinacol ester.
The ¹³C NMR spectrum reveals the number of unique carbon environments. The aldehyde carbon appears at a characteristic downfield shift of around 193.5 ppm. The aromatic carbons resonate in the typical range of 125-140 ppm, while the quaternary carbons of the pinacol group and the carbon attached to boron show distinct signals. The carbon directly attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.
Deciphering Connectivity with 2D NMR
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-formylphenylboronic acid pinacol ester, COSY correlations are primarily observed between the adjacent aromatic protons, aiding in the assignment of the substitution pattern on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in definitively assigning the protonated carbons in the molecule. For instance, the aromatic proton signals can be directly linked to their corresponding carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, the aldehyde proton will show a correlation to the ipso-carbon of the formyl group (C2) and potentially to the adjacent aromatic carbon (C3). The pinacol methyl protons will show correlations to the quaternary carbons of the pinacol ring.
Experimental Protocols for NMR Analysis
A detailed and systematic approach is crucial for obtaining high-quality NMR data.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified 2-formylphenylboronic acid pinacol ester derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Instrument Parameters
The following are general parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer. Instrument-specific optimization is often necessary.
Table 2: Typical NMR Acquisition Parameters
| Experiment | Key Parameters |
| ¹H NMR | Pulse Program: zg30; Number of Scans: 16-32; Relaxation Delay (d1): 1-2 s; Spectral Width: ~16 ppm |
| ¹³C NMR | Pulse Program: zgpg30; Number of Scans: 1024-4096; Relaxation Delay (d1): 2 s; Spectral Width: ~240 ppm |
| COSY | Pulse Program: cosygpqf; Number of Scans: 2-4 per increment; Increments: 256-512; Spectral Width (F1 & F2): ~12 ppm |
| HSQC | Pulse Program: hsqcedetgpsisp2.3; Number of Scans: 4-8 per increment; Increments: 128-256; Spectral Width F2 (¹H): ~12 ppm, F1 (¹³C): ~160 ppm |
| HMBC | Pulse Program: hmbcgplpndqf; Number of Scans: 8-16 per increment; Increments: 256-512; Spectral Width F2 (¹H): ~12 ppm, F1 (¹³C): ~220 ppm |
Visualizing the NMR Workflow and Logic
The process of structure elucidation using NMR follows a logical progression, starting from basic 1D experiments and moving to more complex 2D techniques to build a complete picture of the molecular structure.
The following diagram illustrates the key correlations used to piece together the structure of 2-formylphenylboronic acid pinacol ester.
Comparison with X-ray Crystallography
While NMR provides detailed structural information in solution, X-ray crystallography reveals the precise atomic arrangement in the solid state. A comparison of the two techniques offers a more complete understanding of the molecule's conformational flexibility.
Table 3: Comparison of NMR Spectroscopy and X-ray Crystallography
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample Phase | Solution | Crystalline Solid |
| Information | Dynamic average structure, connectivity, spatial proximity | Static, high-resolution 3D structure |
| Strengths | - Provides data on molecular dynamics and flexibility in solution.[1][2] - Does not require crystallization, which can be a significant bottleneck.[1][2] - Can be used to study intermolecular interactions in solution. | - Provides highly accurate and precise bond lengths and angles. - Unambiguous determination of absolute stereochemistry (with suitable data). - Can reveal details of crystal packing and intermolecular interactions in the solid state. |
| Limitations | - Resolution is generally lower than X-ray crystallography.[1] - Can be challenging for very large molecules or poorly soluble compounds. - Interpretation of complex spectra can be time-consuming. | - Requires high-quality single crystals, which can be difficult to grow. - The crystal structure may not be representative of the solution-state conformation. - Does not provide information on molecular dynamics.[1][2] |
For 2-formylphenylboronic acid pinacol ester derivatives, NMR is invaluable for confirming the covalent structure and determining the conformation in solution, which is often more relevant to their reactivity in chemical reactions. X-ray crystallography, on the other hand, would provide definitive proof of the solid-state structure, including subtle details of the planarity of the aromatic ring relative to the boronic ester group and any intermolecular interactions, such as hydrogen bonding or π-stacking, that might influence its physical properties.
Conclusion
Both NMR spectroscopy and X-ray crystallography are indispensable tools for the comprehensive structural elucidation of 2-formylphenylboronic acid pinacol ester derivatives. NMR, with its array of 1D and 2D techniques, provides a detailed picture of the molecular structure and dynamics in solution. X-ray crystallography complements this by offering a high-resolution view of the static structure in the solid state. For researchers in drug development and materials science, the synergistic use of both techniques provides the most complete understanding of these versatile molecules, from their fundamental connectivity to their behavior in different physical states.
References
Comparative Analysis of Mass Spectrometry and Alternative Techniques for Suzuki Coupling Products of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of biaryl aldehyde products derived from the Suzuki-Miyaura coupling reaction. This guide provides a detailed comparison of mass spectrometry with other analytical techniques, supported by experimental data and protocols.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key starting material in the synthesis of complex biaryl compounds is 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. Accurate and efficient analysis of the resulting biaryl aldehyde products is crucial for reaction monitoring, yield determination, and purity assessment. This guide compares the utility of mass spectrometry with alternative analytical methods for this purpose, providing insights into their respective strengths and weaknesses.
Mass Spectrometry Analysis
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), stands out as a powerful tool for the analysis of Suzuki coupling products. It provides not only the molecular weight of the product but also structural information through fragmentation analysis.
Predicted Mass Spectrum of a Representative Product: 2-Formylbiphenyl
For a representative Suzuki coupling product, 2-formylbiphenyl (also known as biphenyl-2-carbaldehyde), formed from the reaction of this compound and a phenyl halide, the following mass spectral characteristics can be predicted under electron ionization (EI).
| Parameter | Predicted Value/Fragment | m/z | Description |
| Molecular Formula | C₁₃H₁₀O | - | - |
| Molecular Weight | 182.22 g/mol | - | - |
| Molecular Ion (M⁺˙) | [C₁₃H₁₀O]⁺˙ | 182 | The parent ion, representing the intact molecule. |
| Key Fragments | [M-H]⁺ | 181 | Loss of a hydrogen radical, common for aldehydes.[1][2] |
| [M-CHO]⁺ | 153 | Loss of the formyl group (CHO radical).[1][2] | |
| [C₆H₅]⁺ | 77 | Phenyl cation, resulting from cleavage of the biphenyl bond. | |
| [C₆H₄CHO]⁺ | 105 | Phenylcarboxaldehyde cation. |
Table 1: Predicted Mass Spectral Data for 2-Formylbiphenyl. This table outlines the expected mass-to-charge ratios (m/z) for the molecular ion and key fragments of a representative Suzuki coupling product.
The fragmentation pattern of aromatic aldehydes is characterized by the stability of the aromatic rings, leading to a strong molecular ion peak.[1] Common fragmentation pathways include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).[1][2]
Comparison of Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques also play a vital role in the characterization of Suzuki coupling products. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data, high throughput, or detailed structural elucidation.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| GC-MS | Separation of volatile compounds followed by mass analysis. | High resolution, excellent for volatile and thermally stable compounds, established libraries for identification.[3][4] | Requires derivatization for non-volatile compounds, high temperatures can degrade thermally labile molecules.[3] | Purity assessment, identification of volatile byproducts. |
| LC-MS | Separation of compounds in a liquid phase followed by mass analysis. | Applicable to a wide range of compounds including non-volatile and thermally labile ones, high sensitivity.[5] | Matrix effects can suppress ionization, can be more complex to operate than GC-MS. | Reaction monitoring, quantification of products and impurities. |
| HPLC-UV | Separation by liquid chromatography with detection by UV-Vis absorption. | Robust and reliable for quantitative analysis, relatively low cost. | Less specific than MS, requires chromophores for detection, co-eluting impurities can interfere. | Routine quality control, yield determination. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation, non-destructive.[6] | Lower sensitivity compared to MS, requires higher sample concentrations, more complex data interpretation.[6] | Definitive structural confirmation of purified products. |
| TLC-MS | Thin-layer chromatography for separation followed by direct elution into a mass spectrometer. | Rapid analysis, minimal sample preparation.[7] | Lower separation efficiency than HPLC or GC, primarily qualitative. | Quick reaction screening. |
Table 2: Comparison of Analytical Techniques for Suzuki Coupling Product Analysis. This table provides a comparative overview of various analytical methods, highlighting their principles, advantages, disadvantages, and typical applications in the context of Suzuki coupling reaction analysis.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of Suzuki coupling products using mass spectrometry and alternative techniques.
GC-MS Analysis Protocol
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 10-100 µg/mL.
-
Instrumentation:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS System:
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify the product peak based on its retention time and compare the acquired mass spectrum with predicted fragmentation patterns and library data.
HPLC-UV Analysis Protocol
-
Sample Preparation: Dilute the reaction mixture or a known weight of the purified product in the mobile phase to a suitable concentration for UV detection (typically in the µg/mL range).
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Determined by the UV spectrum of the product (typically around 254 nm for biaryl aldehydes).
-
-
Data Analysis: Quantify the product by comparing the peak area to a calibration curve prepared from standards of known concentration.
Visualizing the Workflow and Reaction
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the fundamental Suzuki-Miyaura coupling reaction.
Figure 1: A flowchart illustrating the experimental workflow from the Suzuki coupling reaction to the final data analysis.
Figure 2: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. smithers.com [smithers.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shoko-sc.co.jp [shoko-sc.co.jp]
A Comparative Guide to Palladium Catalysts for Reactions with 2-Formylphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of palladium catalyst is critical to the success of these transformations, influencing reaction yields, times, and overall efficiency. This guide provides a comparative overview of common palladium catalysts for reactions involving 2-formylphenylboronic acid pinacol ester, a versatile building block in medicinal chemistry and materials science.
Performance Comparison of Palladium Catalysts
Direct comparative studies of various palladium catalysts for the Suzuki-Miyaura coupling of 2-formylphenylboronic acid pinacol ester under identical conditions are limited in the available literature. However, by examining data from reactions with structurally similar arylboronic acid pinacol esters, we can infer the relative performance of common catalysts. The following table summarizes the typical performance of several palladium-based catalytic systems in Suzuki-Miyaura coupling reactions.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| PdCl₂(dppf) | dppf (integrated) | Na₃PO₄ or K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | 70-95 | [1][2] |
| Pd(PPh₃)₄ | PPh₃ (integrated) | K₂CO₃ or Cs₂CO₃ | Toluene or DMF | 80-110 | 12-24 | 60-90 | [1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene or Dioxane | Room Temp - 80 | 2-12 | 85-98 | [3][4] |
| Buchwald-Hartwig G3-XPhos | XPhos (integrated) | K₃PO₄ | THF/H₂O | Room Temp - 40 | 0.5-4 | 90-99 | [5] |
Note: The data presented above is compiled from different sources with varying reaction conditions and substrates. This information should be used as a qualitative guide for catalyst selection.[6] The reactivity of the aryl halide coupling partner (I > Br > OTf >> Cl) will also significantly impact the reaction outcome.[6]
Experimental Protocols
Below are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction with 2-formylphenylboronic acid pinacol ester using the catalyst systems mentioned above.
General Procedure using PdCl₂(dppf)
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), 2-formylphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and sodium phosphate (Na₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add PdCl₂(dppf) (0.03 mmol, 3 mol%) to the flask.
-
Solvent Addition: Add a degassed mixture of dioxane (4 mL) and water (1 mL).[1][2]
-
Reaction Conditions: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The reaction mixture is then heated to 80-100 °C with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure using Pd(OAc)₂ / SPhos
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol, 1.0 equiv), 2-formylphenylboronic acid pinacol ester (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).[3][4]
-
Solvent Addition: Add degassed toluene (5 mL).
-
Reaction Conditions: The flask is sealed and heated to 80 °C (or stirred at room temperature, depending on the reactivity of the aryl halide) for 2-12 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Follow the same work-up and purification procedure as described for the PdCl₂(dppf) catalyzed reaction.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better understand the experimental process and the underlying mechanism, the following diagrams have been generated.
Caption: General experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The heart of the Suzuki-Miyaura reaction is a catalytic cycle involving the palladium catalyst. The generally accepted mechanism is illustrated below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
This guide provides a foundational understanding for selecting an appropriate palladium catalyst system for reactions with 2-formylphenylboronic acid pinacol ester. For specific applications, further optimization of reaction conditions is always recommended to achieve the best possible results.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Yoneda Labs [yonedalabs.com]
A Head-to-Head Battle of Boron: Benchmarking 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Against a Field of Organoboron Reagents
For researchers, scientists, and drug development professionals, the strategic selection of reagents is a critical determinant of synthetic efficiency and success. In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction is a cornerstone for the formation of carbon-carbon bonds. This guide provides an objective, data-supported comparison of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde against other classes of organoboron reagents, with a focus on stability, reactivity, and handling characteristics.
The subject of this guide, this compound, also known as 2-formylphenylboronic acid pinacol ester, is a versatile building block in organic synthesis.[1][2] Its dual functionality, featuring a reactive aldehyde and a stable boronic ester, makes it a valuable tool for constructing complex molecular architectures.[1] This guide will benchmark its performance against its parent boronic acid and other widely used organoboron reagents such as MIDA (N-methyliminodiacetic acid) boronates and trifluoroborate salts.
The Stability vs. Reactivity Trade-Off: A Central Theme
A primary consideration when choosing an organoboron reagent is the balance between stability and reactivity. Boronic acids are generally more reactive than their ester counterparts, which can lead to faster reaction times.[3][4] However, this heightened reactivity is often coupled with lower stability, making them susceptible to decomposition via pathways like protodeboronation.[3] Boronate esters, such as the pinacol ester in our target compound, offer enhanced stability, often presenting as crystalline solids that are easier to handle, purify, and store.[3][5]
Quantitative Performance Comparison
The following tables summarize the performance of various organoboron reagents in Suzuki-Miyaura cross-coupling reactions. While direct comparative data under identical conditions for this compound is not always available in the literature, the presented data for analogous systems provides valuable insights into expected performance.
Table 1: Comparison of Organoboron Reagent Properties
| Reagent Type | Structure | Stability | Reactivity | Handling |
| Boronic Acid (e.g., 2-Formylphenylboronic Acid) | R-B(OH)₂ | Lower; prone to dehydration and protodeboronation.[3] | Higher; generally faster reaction rates.[3][4] | Can be challenging due to instability. |
| Pinacol Ester (e.g., this compound) | R-B(O₂C₂Me₄) | High; often crystalline and stable to air and moisture.[3][5] | Moderate; may require more forcing conditions than boronic acids.[4] | Generally straightforward.[5] |
| MIDA Boronate | R-B(MIDA) | Very high; stable to chromatography and long-term storage.[6][7][8] | Lower; requires in situ deprotection to release the active boronic acid.[6][8] | Excellent; allows for iterative cross-coupling.[7] |
| Trifluoroborate Salt | [R-BF₃]⁻K⁺ | High; air and moisture stable crystalline solids.[9] | High; readily undergo transmetalation.[9][10] | Generally straightforward. |
Table 2: Representative Suzuki-Miyaura Coupling Reaction Yields
| Organoboron Reagent | Aryl Halide | Catalyst/Base/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Formylphenylboronic Acid | 4-Bromoacetophenone | Pd(OAc)₂ / K₂CO₃ / DMF/H₂O | 100 | 12 | ~75-85 |
| This compound | 4-Bromoacetophenone | Pd(dppf)Cl₂ / K₃PO₄ / Dioxane | 100 | 16 | ~80-90 |
| Phenyl MIDA Boronate | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos / K₃PO₄ / Toluene/H₂O | 100 | 18 | 95[6] |
| Potassium Phenyltrifluoroborate | 4-Iodotoluene | PdCl₂(dppf) / Cs₂CO₃ / THF/H₂O | 80 | 3 | 98[6] |
*Yields are estimated based on typical performance differences between boronic acids and their pinacol esters in similar systems.
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are general protocols for Suzuki-Miyaura cross-coupling reactions involving the benchmarked organoboron reagents.
General Procedure for Suzuki-Miyaura Coupling with this compound
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, 5 mL).[11]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.[12]
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling with 2-Formylphenylboronic Acid
The procedure is similar to that for the pinacol ester, however, due to the lower stability of the boronic acid, it is crucial to use freshly opened or purified reagent and to thoroughly degas all solvents to minimize decomposition. Reaction times may be shorter.
General Procedure for Suzuki-Miyaura Coupling with a MIDA Boronate
The key difference when using a MIDA boronate is the need for in situ deprotection. This is typically achieved by using an aqueous base.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), the MIDA boronate (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos, 0.02 mmol), and a base (e.g., K₃PO₄, 3.0 mmol).
-
Solvent Addition: Add a mixture of a degassed organic solvent (e.g., toluene) and water (e.g., 10:1 ratio).[6]
-
Reaction: Heat the mixture (e.g., 100 °C) and stir until completion. The aqueous base facilitates the slow release of the boronic acid for the cross-coupling.[8]
-
Work-up and Purification: Follow the same procedure as described for the pinacol ester. MIDA boronates themselves are stable to silica gel chromatography, which can simplify purification if the starting material is not fully consumed.[7]
General Procedure for Suzuki-Miyaura Coupling with a Trifluoroborate Salt
-
Reaction Setup: In a flask, combine the aryl halide (1.0 mmol), the potassium trifluoroborate salt (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a base (e.g., Cs₂CO₃, 3.0 mmol).
-
Solvent Addition: Add a mixture of a degassed organic solvent (e.g., THF) and water.[6]
-
Reaction: Heat the mixture (e.g., 80 °C) and stir until completion.
-
Work-up and Purification: Follow the standard procedure.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Reagent Relationships
To better understand the process, the following diagrams illustrate the key relationships and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. MIDA Boronates [sigmaaldrich.com]
- 9. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 10. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Synthesized Compound Purity: A Comparative Analysis of Modern Analytical Techniques
In the realms of chemical research, drug discovery, and materials science, the purity of a synthesized compound is paramount. It underpins the validity of experimental results, the efficacy and safety of potential therapeutics, and the performance of novel materials. This guide provides an objective comparison of three cornerstone analytical techniques for purity validation: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA). We will delve into their principles, present comparative data, and provide detailed experimental protocols to assist researchers in selecting the most appropriate method for their needs.
Quantitative Data Presentation: A Head-to-Head Comparison
The selection of a purity determination method hinges on a variety of factors, including the nature of the compound, the anticipated impurities, the required accuracy, and available resources. The table below summarizes the key performance indicators for qNMR, HPLC, and Elemental Analysis.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Elemental Analysis (EA) |
| Principle | Proportionality between NMR signal integral and the number of nuclei. | Differential partitioning of components between mobile and stationary phases. | Combustion of the compound and quantification of resulting gases (CO₂, H₂O, N₂, etc.). |
| Purity Assessment | Absolute or relative quantification against a certified internal standard.[1] | Quantification of the main peak area relative to the total peak area.[2] | Compares experimentally determined mass percentages of elements to theoretical values.[2] |
| Sensitivity | Moderate (typically mg scale) | High (µg to ng scale) | Low (mg scale) |
| Accuracy & Precision | High | High (with proper calibration) | Moderate (typically within ±0.4% of theoretical values) |
| Sample Requirement | 2-10 mg | <1 mg | 1-3 mg |
| Analysis Time | Fast (minutes per sample after setup) | Moderate (15-60 minutes per sample) | Slow (hours for a batch of samples) |
| Detects | Most proton-containing molecules, including residual solvents and water.[3] | Chromophoric compounds (UV-Vis), charged compounds (CAD), or based on other specific detectors. | Elemental composition (C, H, N, S, etc.). |
| Does Not Detect | Non-protonated impurities, inorganic salts (unless a specific nucleus like ³¹P is observed). | Non-chromophoric impurities (with UV-Vis), compounds that co-elute.[3] | Isomers, compounds with the same elemental composition.[3] |
| Key Advantage | Provides structural information and quantification simultaneously; non-destructive.[3] | High sensitivity and resolving power for complex mixtures.[4] | Direct measure of elemental composition.[2] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data. Below are generalized methodologies for each technique.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of a compound using an internal standard.
Materials:
-
Synthesized compound (accurately weighed)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone; accurately weighed)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes, volumetric flasks, analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized compound and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
-
Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
Ensure the spectral window is wide enough to encompass all relevant signals.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula[5]: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a compound based on the relative peak area.
Materials:
-
Synthesized compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Appropriate HPLC column (e.g., C18)
-
Vials, filters
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Method Development & Analysis:
-
Develop an HPLC method that provides good separation of the main peak from any impurities. Key parameters include mobile phase composition, flow rate, column temperature, and detector wavelength.
-
Inject the sample onto the HPLC system.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Elemental Analysis (EA)
Objective: To determine the elemental composition (C, H, N, S) of a compound.
Materials:
-
Synthesized compound (dried and homogenous)
-
Tin or silver capsules
-
Elemental analyzer
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry and free of solvent residues.
-
Accurately weigh 1-3 mg of the compound into a tin or silver capsule.
-
-
Instrument Analysis:
-
The sample is combusted at high temperature in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
-
Data Interpretation:
-
The instrument software calculates the mass percentages of C, H, and N.
-
Compare the experimental percentages to the theoretical values calculated from the compound's molecular formula. A deviation of ≤0.4% is generally considered acceptable for a pure compound.
-
Visualizing Workflows and Relationships
Diagrams can effectively illustrate complex workflows and logical connections, aiding in comprehension and decision-making.
Caption: Experimental workflow for validating compound purity.
Caption: Comparison of purity validation methods.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: A Guide for Laboratory Professionals
The responsible management and disposal of chemical waste are critical for ensuring a safe laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, a compound commonly used in research and drug development. Adherence to these protocols is essential for regulatory compliance and the safety of all laboratory personnel.
This compound, like other organoboron substances, should be treated as hazardous waste.[1] Under no circumstances should it or its containers be disposed of in standard trash or poured down the drain.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[1][3]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[4] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended.[1][4] |
| Body Protection | A fully fastened lab coat that covers the arms.[1] |
| Footwear | Closed-toe shoes.[1] |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][4] The label should also indicate that it is a boronic acid derivative.[1]
2. Solid Waste Disposal:
-
Contaminated solid materials, such as gloves, bench paper, and pipette tips, should be placed in the designated solid hazardous waste container.
3. Liquid Waste Disposal:
-
Unused or waste solutions of the compound should be collected in a designated liquid hazardous waste container.
-
Avoid mixing with incompatible chemicals.
4. Decontamination of Glassware:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as liquid hazardous waste.
-
Secondary Decontamination: To neutralize residual boronic acid, a basic wash can be employed, which converts it into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from this decontamination process must be collected as liquid hazardous waste.[1]
-
Final Rinse: A final rinse with water should also be collected as hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[1]
5. Spill Management:
-
In the event of a spill, contain the material and prevent it from entering drains or waterways.[4]
-
Cover the spill with an inert, non-combustible absorbent material.[4]
-
Sweep up the absorbed material and place it in the designated solid hazardous waste container.[4]
-
Ventilate the area and clean the spill site thoroughly.
6. Waste Storage and Pickup:
-
Store sealed and properly labeled waste containers in a designated satellite accumulation area.
-
Adhere to your institution's specific procedures for hazardous waste pickup and disposal.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Essential Safety and Handling Guide for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established best practices for handling boronic acid derivatives and aldehydes. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information.
Chemical Identifiers:
-
CAS Number: 380151-85-9[1]
-
Molecular Formula: C13H17BO3[1]
-
Synonyms: 2-Formylphenylboronic Acid Pinacol Ester, 2-(2-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2][3] | To protect eyes from contact, which can cause serious irritation.[2][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[2][3] Gloves must be inspected before use and changed immediately if contaminated.[3][5] | To prevent skin contact and potential irritation or sensitization.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[3][6] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2] | To protect skin from accidental spills and contact.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][3] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3] | To prevent respiratory tract irritation.[3][4] |
Operational and Disposal Plans
Adherence to a strict operational protocol and proper disposal plan is crucial for the safe handling of this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2][3]
-
Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
The work area should be clean and free of clutter.
-
Keep the container tightly closed when not in use.[3]
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Remove and wash contaminated clothing immediately.[2]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2][3]
-
Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste.
-
Disposal Method: Do not pour waste down the drain.[2] Dispose of hazardous waste through a licensed waste disposal contractor.
Emergency Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[2]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[4][5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
